2-(chloromethyl)Butanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9ClO |
|---|---|
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(chloromethyl)butanal |
InChI |
InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3 |
InChI Key |
DWNFIQZNEIGHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(Chloromethyl)butanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-(chloromethyl)butanal, a valuable chiral building block in organic synthesis. The core of this guide focuses on the organocatalytic α-chlorination of butanal, a well-documented and efficient method for the preparation of α-chloroaldehydes. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes relevant quantitative data from analogous reactions, and presents a clear visualization of the synthesis pathway.
Introduction
α-Chloroaldehydes are important synthetic intermediates due to their bifunctional nature, allowing for a variety of subsequent chemical transformations. The asymmetric synthesis of these compounds has been a significant area of research, with organocatalysis emerging as a powerful tool for achieving high enantioselectivity. The direct, enantioselective α-chlorination of aldehydes via enamine catalysis provides an efficient route to these valuable molecules, avoiding the use of stoichiometric chiral auxiliaries or metal catalysts.[1][2][3]
This guide will focus on a plausible and well-supported pathway for the synthesis of this compound, leveraging the principles of organocatalytic α-chlorination.
Synthesis Pathway: Organocatalytic α-Chlorination of Butanal
The primary pathway for the synthesis of this compound involves the direct α-chlorination of butanal using an organocatalyst and a chlorine source. This reaction proceeds through an enamine intermediate, which then reacts with an electrophilic chlorine source.
A common and effective approach utilizes a chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, and N-chlorosuccinimide (NCS) as the chlorinating agent.[3][4][5] The catalyst facilitates the formation of a chiral enamine from butanal, which then undergoes a stereoselective attack on the chlorine atom of NCS. Subsequent hydrolysis of the resulting α-chloro iminium ion yields the desired this compound with high enantiomeric excess.
An alternative and highly efficient method involves the use of a perchlorinated quinone as the electrophilic chlorinating reagent in conjunction with a chiral imidazolidinone catalyst.[1][2] This combination has been shown to provide excellent yields and enantioselectivities for a variety of aldehyde substrates.
Logical Diagram of the Synthesis Pathway
Caption: Organocatalytic α-chlorination pathway for the synthesis of this compound.
Experimental Protocols
The following is a representative experimental protocol for the organocatalytic α-chlorination of an aldehyde, adapted from established literature procedures for analogous substrates.[1][3] This protocol should be optimized for the specific synthesis of this compound.
Materials:
-
Butanal (freshly distilled)
-
Chiral organocatalyst (e.g., (5S)-2,2,3-trimethyl-5-phenyl-4-imidazolidinone)
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or 2,3,5,6-tetrachloro-1,4-benzoquinone)
-
Anhydrous solvent (e.g., dichloromethane (CH2Cl2) or acetone)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (e.g., 0.1 mmol, 10 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., 2.0 mL). Cool the solution to the desired temperature (e.g., -30 °C to room temperature, depending on the specific catalyst and chlorinating agent).
-
Add butanal (1.0 mmol, 1.0 equiv) to the cooled solution.
-
In a separate flask, dissolve the chlorinating agent (e.g., NCS, 1.2 mmol, 1.2 equiv) in the anhydrous solvent.
-
Reaction: Add the solution of the chlorinating agent dropwise to the reaction mixture over a period of 10-15 minutes.
-
Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Quantitative Data
| Aldehyde Substrate | Catalyst (mol%) | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Propanal | (S)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (10) | NCS | CH2Cl2 | RT | 1 | 85 | 92 | [3] |
| Hexanal | (5S)-2,2,3-Trimethyl-5-phenyl-4-imidazolidinone (20) | Perchlorinated Quinone | Acetone | -30 | 2 | 88 | 91 | [1] |
| 3-Methylbutanal | (2R,5R)-Diphenylpyrrolidine (10) | NCS | Dichloroethane | RT | 2 | 96 | 94 | [5] |
| Octanal | (5S)-2,2,3-Trimethyl-5-phenyl-4-imidazolidinone (20) | Perchlorinated Quinone | Acetone | -30 | 2 | 91 | 92 | [2] |
Alternative Synthesis Pathway: One-Pot Oxidation and Chlorination of 1-Butanol
An alternative and efficient route to this compound starts from the corresponding primary alcohol, 1-butanol. This method involves a one-pot direct conversion using trichloroisocyanuric acid (TCCA) as both the stoichiometric oxidant and the α-halogenating reagent, with TEMPO as an oxidation catalyst.[6][7] This approach is experimentally simple and avoids the isolation of the intermediate butanal.
Experimental Workflow for the Alternative Pathway
Caption: Workflow for the one-pot synthesis of this compound from 1-butanol.
Conclusion
The synthesis of this compound can be effectively achieved through the organocatalytic α-chlorination of butanal. This method offers high potential for excellent yields and enantioselectivities, making it a valuable tool for the preparation of this chiral synthon. The provided experimental protocol, based on well-established procedures for similar aldehydes, serves as a strong starting point for the development of a specific synthesis plan. Additionally, the one-pot conversion from 1-butanol presents an attractive alternative for a more streamlined process. Researchers and drug development professionals can leverage these methodologies for the efficient production of this compound for further applications in medicinal chemistry and organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 6. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
2-(chloromethyl)butanal chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-(chloromethyl)butanal. The information is compiled for use by professionals in research, scientific, and drug development fields.
Chemical Structure and Identification
This compound is an alpha-chloro aldehyde with the IUPAC name this compound.[1] It is a chiral compound, though the information presented here does not specify a particular enantiomer.
Structure:
Caption: 2D Structure of this compound
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C5H9ClO[1] |
| SMILES | CCC(CCl)C=O[1] |
| InChI Key | DWNFIQZNEIGHEO-UHFFFAOYSA-N[1] |
| CAS Number | 135871-45-3[1] |
Physicochemical Properties
Table 2: Physicochemical Data (Computed)
| Property | Value | Source |
| Molecular Weight | 120.58 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 120.0341926 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the α-chlorination of aldehydes are well-established and can be adapted for this synthesis.
General Synthetic Approach: α-Chlorination of Butanal
The synthesis of this compound can be conceptually approached through the direct α-chlorination of butanal. Organocatalytic methods are often employed to achieve high enantioselectivity.[2][3]
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Methodologies from Related Syntheses:
While a specific protocol for this compound is unavailable, a representative procedure for the α-chlorination of a different aldehyde is provided below for illustrative purposes. Researchers should optimize these conditions for butanal as the starting material.
-
Materials: Aldehyde (1.0 equiv), N-Chlorosuccinimide (NCS) (1.2 equiv), organocatalyst (e.g., L-proline, 10 mol%), and a suitable solvent (e.g., CH2Cl2).
-
Procedure:
-
To a solution of the aldehyde and organocatalyst in the solvent at a controlled temperature (e.g., 0 °C), add NCS portion-wise.
-
Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by TLC or GC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Safety and Handling
Table 3: General Hazards of α-Chloro Aldehydes
| Hazard | Description |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |
| Corrosivity | Causes severe skin burns and eye damage. |
| Respiratory Irritation | May cause respiratory irritation. |
| Carcinogenicity | Suspected of causing cancer (based on data for similar compounds). |
| Aquatic Toxicity | Very toxic to aquatic life. |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Handle as a potential carcinogen.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, etc.) for this compound was found in the public domain. For analytical purposes, researchers would need to acquire this data after synthesis and purification. The expected signals in NMR and IR spectra can be predicted based on the structure.
Logical Relationship for Spectroscopic Analysis:
Caption: Logical workflow for the structural analysis of this compound.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety assessment or experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The absence of specific experimental data for this compound necessitates that all procedures and handling precautions be approached with a high degree of caution, relying on data from structurally related compounds.
References
Technical Guide: 2-(Chloromethyl)butanal (CAS No. 135871-45-3)
Disclaimer: Publicly available scientific data specifically for 2-(chloromethyl)butanal is limited. This guide has been compiled based on established principles of organic chemistry and data from analogous α-chloro aldehydes and related short-chain chlorinated compounds. The experimental protocols and reactivity pathways described are representative of this class of molecules and should be considered as such.
Chemical Identity and Properties
This compound is a short-chain aliphatic aldehyde featuring a chlorine atom at the alpha position relative to the carbonyl group. Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 135871-45-3 | PubChem |
| Molecular Formula | C₅H₉ClO | PubChem |
| Molecular Weight | 120.58 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CCC(CCl)C=O | PubChem |
| InChIKey | DWNFIQZNEIGHEO-UHFFFAOYSA-N | PubChem |
Synthesis of α-Chloro Aldehydes
The synthesis of α-chloro aldehydes, such as this compound, can be achieved through several established synthetic routes. A common and direct method involves the α-chlorination of the parent aldehyde. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations.[1][2][3][4] Another efficient approach is the direct conversion of primary alcohols to α-chloro aldehydes using a single reagent that acts as both an oxidant and a chlorinating agent.[5][6][7]
Representative Experimental Protocol: Organocatalytic α-Chlorination of an Aldehyde
This protocol is a generalized procedure based on the enantioselective α-chlorination of aldehydes using an amine catalyst and an electrophilic chlorine source.[2][3][4]
Materials:
-
Butanal (starting material)
-
An appropriate electrophilic chlorine source (e.g., N-chlorosuccinimide - NCS)
-
An organocatalyst (e.g., a proline derivative or an imidazolidinone)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of the aldehyde in the chosen anhydrous solvent under an inert atmosphere, add the organocatalyst (typically 5-20 mol%).
-
Cool the reaction mixture to the desired temperature (can range from room temperature down to -78 °C, depending on the specific catalyst and substrate).
-
Add the electrophilic chlorine source portion-wise over a period of time, maintaining the reaction temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired α-chloro aldehyde.
Synthetic Workflow
Caption: General workflow for the synthesis of α-chloro aldehydes.
Reactivity and Synthetic Utility
α-Chloro aldehydes are versatile intermediates in organic synthesis due to the presence of two reactive functional groups: the aldehyde and the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic substitution.
Key reactions include:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups at the α-position.
-
Epoxide Formation: Treatment with a base can lead to the formation of an epoxide via an intramolecular Williamson ether synthesis-type reaction.
-
Aldol and Related Reactions: The aldehyde functional group can participate in classical carbonyl chemistry, such as aldol condensations, Wittig reactions, and reductions.
-
Annulation Reactions: α-Chloro aldehydes are valuable precursors in various annulation reactions to form cyclic structures.[8]
Caption: Key reaction pathways for α-chloro aldehydes.
Potential Biological Activity and Toxicology
Specific toxicological data for this compound are not available. However, the biological activity can be inferred from the general properties of short-chain aldehydes and chlorinated hydrocarbons.
Aldehydes are known to be electrophilic and can react with biological nucleophiles such as the primary amine groups on lysine residues and the thiol groups on cysteine residues in proteins.[9] This covalent modification can lead to enzyme inactivation and cellular damage. Short-chain aldehydes are generally considered to be "hard" electrophiles.[9]
Short-chain chlorinated paraffins (SCCPs) are recognized as persistent organic pollutants with demonstrated toxicity.[10][11][12] Toxic effects of SCCPs in animal studies include damage to the liver, kidneys, and thyroid.[12] The mechanisms of toxicity are often linked to oxidative stress, metabolic disruption, and endocrine-disrupting effects.[11] While this compound is structurally different from SCCPs, the presence of a chlorinated alkyl chain suggests that it may also pose a toxicological risk.
Postulated Mechanism of Cellular Toxicity
Caption: Potential mechanism of toxicity for electrophilic aldehydes.
Conclusion
This compound, with its dual functionality, represents a potentially useful, yet understudied, chemical intermediate. While specific data for this compound is scarce, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of α-chloro aldehydes. Researchers and drug development professionals should exercise caution when handling this and similar compounds, given the known toxicities of related short-chain aldehydes and chlorinated hydrocarbons. Further research is warranted to fully characterize the physicochemical properties, reactivity, and biological profile of this compound.
References
- 1. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scies.org [scies.org]
- 11. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 2-(chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(chloromethyl)butanal, a halogenated aldehyde of interest in organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with information from structurally similar compounds and established principles of organic chemistry to offer a thorough profile.
Chemical Identity and Physical Properties
This compound is a chiral alpha-chloro aldehyde. Its chemical structure and basic identifiers are outlined below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₅H₉ClO[1] |
| Molecular Weight | 120.58 g/mol [1] |
| CAS Number | 135871-45-3[1] |
| Canonical SMILES | CCC(CCl)C=O[1] |
| InChI Key | DWNFIQZNEIGHEO-UHFFFAOYSA-N[1] |
Physical Properties
Table 2: Physical and Computed Properties of this compound
| Property | Value | Source |
| Boiling Point | ~90 °C (estimated) | Based on 2-chloro-2-methylpropanal[2] |
| Melting Point | Not available | - |
| Density | ~1.033 g/cm³ at 16 °C (estimated) | Based on 2-chloro-2-methylpropanal[2] |
| Solubility | Soluble in most organic solvents. Expected to have limited solubility in water, similar to other short-chain aldehydes.[3][4] | General chemical principles |
| XLogP3-AA (Computed) | 1.2 | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |
| Rotatable Bond Count (Computed) | 3 | [1] |
| Exact Mass (Computed) | 120.0341926 Da | [1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the α-chlorination of butanal. Several methods for the α-chlorination of aldehydes have been reported in the literature. A common and effective approach involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an organocatalyst.
Experimental Protocol: Organocatalytic α-Chlorination of Butanal
This protocol is a generalized procedure based on established methods for the enantioselective α-chlorination of aldehydes.
Materials:
-
Butanal
-
N-Chlorosuccinimide (NCS)
-
(S)-(-)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (organocatalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (10 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add butanal (1.0 equivalent) to the flask via syringe.
-
In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the NCS solution to the reaction mixture over a period of 1 hour using a syringe pump to control the addition rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Diagram of Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Chemical Properties and Reactivity
This compound possesses two reactive functional groups: an aldehyde and a primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic synthesis.
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(chloromethyl)butanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(chloromethyl)butan-1-ol[5], using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic addition reactions with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.
-
Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes.
Reactions involving the Chloromethyl Group:
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (S_N2) reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-heteroatom bonds.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) can occur to form 2-ethylacrolein.
Diagram of Potential Reactions:
Caption: Potential chemical transformations of this compound.
Spectral Data (Predicted)
No experimental spectral data for this compound has been found. The following are predicted key spectral features based on its structure.
Table 3: Predicted Spectral Data for this compound
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.5-9.7 ppm. - Methine proton (CH-CH₂Cl): Multiplet. - Methylene protons (CH₂Cl): Doublet of doublets. - Ethyl group protons (CH₂CH₃): Multiplet for the methylene and triplet for the methyl group. |
| ¹³C NMR | - Carbonyl carbon (C=O): ~200 ppm. - Carbon bearing chlorine (CH₂Cl): ~45-55 ppm. - Methine carbon (CH-CHO): ~50-60 ppm. - Ethyl group carbons: ~10-30 ppm. |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1725-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-Cl stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. - C-H stretches (aliphatic): Around 2850-3000 cm⁻¹. |
| Mass Spectrometry | - Molecular ion (M⁺): Peak at m/z 120 and an M+2 peak at m/z 122 with a ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. - Fragmentation: Loss of Cl (m/z 85), loss of CHO (m/z 91), and fragmentation of the ethyl group. |
Safety and Handling
As with all α-chloroaldehydes, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its potential reactivity, it should be stored in a cool, dry place away from strong oxidizing agents, strong bases, and moisture.
This technical guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is required to fully characterize its physical and chemical properties.
References
- 1. This compound | C5H9ClO | CID 18942083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-2-methylpropanal | 917-93-1, 2-Chloro-2-methylpropanal Formula - ECHEMI [echemi.com]
- 3. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-(Chloromethyl)butan-1-ol | C5H11ClO | CID 18942068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(chloromethyl)butanal: A Predictive Analysis
Introduction
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(chloromethyl)butanal. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The predicted data is derived from the analysis of structurally analogous compounds and known spectroscopic trends. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectroscopic signature of this compound for characterization, synthesis confirmation, or further research endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| -CHO | 9.5 - 9.7 | Doublet | ~2-3 |
| -CH(CH₂Cl)- | 2.8 - 3.2 | Multiplet | - |
| -CH₂Cl | 3.6 - 3.8 | Doublet of Doublets | ~11, ~6 |
| -CH₂CH₃ | 1.5 - 1.8 | Multiplet | ~7 |
| -CH₂CH₃ | 0.9 - 1.1 | Triplet | ~7 |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CHO | 198 - 203 |
| -CH(CH₂Cl)- | 60 - 65 |
| -CH₂Cl | 45 - 50 |
| -CH₂CH₃ | 20 - 25 |
| -CH₂CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
Predicted Significant IR Absorptions
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-Cl stretch | 650 - 850 | Strong |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 120/122 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 91/93 | [M - CHO]⁺ | Loss of the formyl radical. |
| 71 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 57 | [C₄H₉]⁺ | Butyl cation fragment. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |
| 29 | [CHO]⁺ | Formyl cation. |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following provides a general overview of the methodologies used to acquire the types of spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence like DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) could be used to differentiate between CH, CH₂, CH₃, and quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹, with absorptions reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. For electron ionization (EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Correlations
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)butanal is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and other fine chemicals. Its unique structure, featuring both a reactive aldehyde and a primary alkyl chloride, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior under various conditions. The information presented herein is intended to support researchers in designing synthetic routes, predicting reaction outcomes, and ensuring safe handling and storage of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| CAS Number | 135871-45-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 140-160 °C |
| Density | Estimated to be ~1.0 g/mL |
| Solubility | Soluble in organic solvents; sparingly soluble in water |
Reactivity Profile
The reactivity of this compound is dictated by the presence of two key functional groups: the aldehyde and the primary alkyl chloride. This duality allows for a range of reactions, often with the potential for chemoselectivity depending on the reaction conditions and the nature of the reagents used.
Reactivity of the Aldehyde Group: Nucleophilic Addition
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This results in nucleophilic addition reactions, a cornerstone of aldehyde chemistry.
Common nucleophilic addition reactions include:
-
Hydration: In the presence of water, an equilibrium is established with the corresponding gem-diol. This reaction is typically reversible.
-
Acetal Formation: Reaction with alcohols under acidic conditions forms acetals, which can serve as protecting groups for the aldehyde functionality.
-
Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt) yields a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and other derivatives.
-
Grignard and Organolithium Reactions: Reaction with organometallic reagents leads to the formation of secondary alcohols.
The general mechanism for the nucleophilic addition to an aldehyde is depicted below.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Reactivity of the Chloromethyl Group: Nucleophilic Substitution and Elimination
The primary alkyl chloride functionality in this compound is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.
The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. Due to the primary nature of the alkyl halide, the Sₙ2 mechanism is strongly favored.
Key Sₙ2 reactions include:
-
Hydrolysis: Reaction with water or hydroxide ions to form 2-(hydroxymethyl)butanal.
-
Alkoxylation: Reaction with alkoxides to form ethers.
-
Cyanation: Reaction with cyanide salts to introduce a nitrile group.
-
Amination: Reaction with ammonia or amines to form primary, secondary, or tertiary amines.
The general workflow for an Sₙ2 reaction is illustrated below.
Caption: Sₙ2 reaction pathway for this compound.
In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. The major product is typically the more substituted (Zaitsev) alkene, although the less substituted (Hofmann) product can be favored with very bulky bases.
The logical relationship for predicting the major elimination product is shown below.
Caption: Factors influencing the major product in E2 elimination.
Chemoselectivity
The presence of two reactive sites in this compound raises the question of chemoselectivity. The choice of reagents and reaction conditions can often be tuned to favor reaction at one site over the other.
Table 2: General Guide to Chemoselectivity in Reactions of this compound
| Reagent Type | Primary Reactive Site | Rationale |
| Weak Nucleophiles (e.g., H₂O, ROH) | Aldehyde (Addition) | Aldehydes are generally more electrophilic than primary alkyl chlorides. |
| Strong, Non-basic Nucleophiles (e.g., CN⁻, I⁻) | Alkyl Chloride (Sₙ2) | These nucleophiles are excellent for Sₙ2 displacement. |
| Strong, Basic Nucleophiles (e.g., RO⁻, OH⁻) | Both sites can react | Competition between addition, substitution, and elimination. |
| Bulky, Strong Bases (e.g., t-BuOK) | Alkyl Chloride (E2) | Steric hindrance favors proton abstraction over nucleophilic attack. |
| Organometallic Reagents (e.g., Grignard) | Aldehyde (Addition) | Highly reactive towards the carbonyl group. |
| Reducing Agents (e.g., NaBH₄) | Aldehyde (Reduction) | Selective for the reduction of the aldehyde to an alcohol. |
| Oxidizing Agents (e.g., PCC) | Aldehyde (Oxidation) | The aldehyde can be oxidized to a carboxylic acid. |
Stability and Storage
This compound is a relatively stable compound under anhydrous conditions. However, its stability can be compromised by several factors:
-
Moisture: The presence of water can lead to slow hydrolysis of the alkyl chloride and hydration of the aldehyde.
-
Heat: Elevated temperatures can promote decomposition and polymerization. Thermal decomposition may lead to the elimination of HCl and the formation of unsaturated aldehydes.
-
Light: Prolonged exposure to light may initiate radical reactions.
-
Strong Acids and Bases: These can catalyze various reactions, including polymerization and degradation.
Recommended Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep in a tightly sealed, inert container (e.g., amber glass bottle).
-
Protect from light and moisture.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
Experimental Protocols
The following are representative experimental protocols for key reactions of α-chloro aldehydes, which can be adapted for this compound.
Synthesis of this compound from 2-Ethyl-3-hydroxypropanal
This protocol is adapted from a general procedure for the synthesis of α-chloro aldehydes.[2]
Materials:
-
2-Ethyl-3-hydroxypropanal
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 2-ethyl-3-hydroxypropanal (1.0 equiv) in CH₂Cl₂ at 0 °C is added NCS (1.1 equiv) followed by the dropwise addition of DMS (1.2 equiv).
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
Triethylamine (1.5 equiv) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Nucleophilic Substitution: Synthesis of 2-(Azidomethyl)butanal
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF is added sodium azide (1.2 equiv).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Conclusion
This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. Its bifunctional nature allows for a wide array of chemical transformations, making it a powerful tool in the hands of synthetic chemists. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective and safe utilization in research and development. While specific quantitative data for this molecule remains limited, the general principles of aldehyde and alkyl halide chemistry provide a robust framework for predicting its behavior and designing novel synthetic strategies.
References
2-(chloromethyl)butanal molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the fundamental molecular properties of 2-(chloromethyl)butanal. The information presented here is based on publicly available data.
Core Molecular Data
The foundational physicochemical properties of this compound are summarized below. This data is essential for any experimental design or computational modeling involving this compound.
| Property | Value | Source |
| Molecular Formula | C5H9ClO | PubChem[1] |
| Molecular Weight | 120.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3 | PubChem[1] |
| InChIKey | DWNFIQZNEIGHEO-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(CCl)C=O | PubChem[1] |
Experimental Protocols
Signaling Pathways and Biological Activity
Information regarding the interaction of this compound with biological signaling pathways has not been identified in the performed search of publicly accessible scientific literature. Its structural alerts, particularly the presence of a reactive chloromethyl group and an aldehyde, suggest potential for covalent modification of biological macromolecules, but specific pathways have not been elucidated.
Logical Relationship of Molecular Descriptors
The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental molecular descriptors.
References
Potential Research Areas for 2-(chloromethyl)butanal: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
2-(Chloromethyl)butanal, a member of the α-chloroaldehyde class of compounds, represents a versatile yet underexplored synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific data on this molecule is scarce, its chemical structure suggests a rich reactivity profile that can be exploited for the synthesis of diverse and complex molecular scaffolds. This technical guide outlines potential research avenues for this compound, focusing on its application as a building block for novel therapeutic agents. The proposed research areas are grounded in the established reactivity of α-chloroaldehydes and aim to stimulate further investigation into this promising compound. This document provides hypothetical experimental frameworks, data presentation structures, and visual workflows to guide future research endeavors.
Introduction
α-Chloroaldehydes are valuable electrophilic intermediates in organic synthesis, known for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both a reactive aldehyde and a readily displaceable chlorine atom on adjacent carbons makes them powerful precursors for the synthesis of a wide range of functionalized molecules, including chiral amines, epoxides, and heterocyclic systems. This compound (CAS No. 135871-45-3), with its ethyl group at the α-position, offers a unique structural motif that can be leveraged to create novel chemical entities with potential biological activity. This guide explores key research areas where this compound could make a significant impact.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound, primarily sourced from publicly available databases, is presented below.
| Property | Value | Source |
| CAS Number | 135871-45-3 | PubChem[1] |
| Molecular Formula | C5H9ClO | PubChem[1] |
| Molecular Weight | 120.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC(CCl)C=O | PubChem[1] |
Proposed Research Areas and Methodologies
The following sections detail potential research directions for this compound, complete with proposed experimental protocols and data presentation formats.
Asymmetric Synthesis of Chiral Amines and Derivatives
Chiral amines are crucial components of many pharmaceuticals. The conversion of α-chloroaldehydes into chiral amines and their derivatives is a well-established synthetic strategy.[1][2] This research area aims to develop stereoselective methods for the synthesis of novel chiral amines derived from this compound.
A proposed workflow for the asymmetric reductive amination of this compound is as follows:
-
Imine Formation: this compound (1.0 eq.) is dissolved in an appropriate solvent (e.g., dichloromethane). A chiral amine (1.1 eq., e.g., (R)-α-methylbenzylamine) is added, and the mixture is stirred at room temperature over a drying agent (e.g., MgSO4) for 2-4 hours to form the corresponding chiral imine.
-
Reduction: The reaction mixture is cooled to a specific temperature (e.g., -78 °C), and a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Stereochemical Analysis: The diastereomeric ratio of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The results of the asymmetric reductive amination studies could be summarized in a table similar to the one below:
| Entry | Chiral Amine | Reducing Agent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (R)-α-methylbenzylamine | NaBH(OAc)3 | -78 | Value | Value |
| 2 | (S)-α-methylbenzylamine | NaBH(OAc)3 | -78 | Value | Value |
| 3 | (R)-1-phenylethylamine | NaBH4 | 0 | Value | Value |
| 4 | (S)-1-phenylethylamine | NaBH4 | 0 | Value | Value |
Note: The values in the table are placeholders for experimental results.
Synthesis of Novel Cyclopropylamines
Cyclopropylamines are important structural motifs in medicinal chemistry, often conferring unique pharmacological properties to drug candidates.[3][4] The reaction of α-chloroaldehydes with organozinc reagents and amines provides a pathway to trans-2-substituted cyclopropylamines.[3][4]
A proposed experimental workflow for the synthesis of cyclopropylamines from this compound is as follows:
-
Homoenolate Formation: A solution of diiodomethane (2.0 eq.) in an anhydrous solvent (e.g., THF) is treated with a zinc reagent (e.g., diethylzinc, 2.0 eq.) at 0 °C to form the Simmons-Smith reagent. This compound (1.0 eq.) is then added dropwise at 0 °C.
-
Amine Trapping: After stirring for 1 hour, a primary or secondary amine (1.2 eq., e.g., morpholine) is added to the reaction mixture.
-
Ring Closure: The reaction is heated to a specified temperature (e.g., 60 °C) for a defined period (e.g., 12 hours) to facilitate ring closure.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
| Entry | Amine | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Morpholine | 60 | Value | Value |
| 2 | Piperidine | 60 | Value | Value |
| 3 | Benzylamine | 80 | Value | Value |
| 4 | Aniline | 80 | Value | Value |
Note: The values in the table are placeholders for experimental results.
Exploration of Nucleophilic Substitution and Addition Reactions
The dual reactivity of this compound allows for a wide range of transformations. The aldehyde can undergo nucleophilic addition, while the chloromethyl group is susceptible to nucleophilic substitution.
-
Wittig Reaction: Reaction of this compound with various phosphorus ylides to synthesize substituted alkenes.
-
Grignard and Organolithium Additions: Addition of organometallic reagents to the aldehyde to form secondary alcohols.
-
Cyanohydrin Formation: Reaction with a cyanide source (e.g., TMSCN) to produce cyanohydrins, which are precursors to α-hydroxy acids and amino acids.
-
Substitution with Heteroatomic Nucleophiles: Reaction with thiols, azides, or secondary amines to displace the chloride and introduce new functional groups.
| Reaction Type | Nucleophile/Reagent | Product Structure | Yield (%) |
| Wittig | Ph3P=CHCO2Et | Structure | Value |
| Grignard Addition | PhMgBr | Structure | Value |
| Cyanohydrin Formation | TMSCN, ZnI2 | Structure | Value |
| Thiol Substitution | PhSH, K2CO3 | Structure | Value |
Note: The values in the table are placeholders for experimental results.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic transformations of this compound.
Caption: Proposed synthetic transformations of this compound.
Potential Applications in Drug Discovery
The derivatives synthesized from this compound have the potential to be screened for a variety of biological activities.
-
Chiral Amines: Many biologically active compounds contain chiral amine moieties. The novel amines derived from this compound could be evaluated as potential enzyme inhibitors, receptor agonists/antagonists, or central nervous system active agents.
-
Cyclopropylamines: The incorporation of a cyclopropylamine group can enhance metabolic stability and binding affinity. These derivatives could be tested in areas such as oncology, infectious diseases, and neurodegenerative disorders.
-
Heterocyclic Compounds: The functional handles on the derivatives of this compound can be used to construct novel heterocyclic ring systems, which are privileged scaffolds in drug discovery.
Conclusion
This compound is a promising but currently underutilized building block in organic synthesis. This technical guide has outlined several potential research areas that could unlock its synthetic utility and lead to the discovery of novel molecules with therapeutic potential. The proposed methodologies and experimental frameworks provide a starting point for researchers to explore the rich chemistry of this versatile α-chloroaldehyde. Further investigation into the reactivity and applications of this compound is highly encouraged and is expected to yield valuable contributions to the fields of synthetic and medicinal chemistry.
References
- 1. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of 2-(chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). 2-(chloromethyl)butanal is a chemical with limited publicly available safety data. The information herein is extrapolated from data on structurally similar compounds, such as other short-chain aldehydes and α-chloro aldehydes, and should be interpreted with caution. A thorough risk assessment should be conducted before handling this compound.
Executive Summary
This compound is a bifunctional molecule containing both a reactive aldehyde group and a chlorinated alkyl chain. While specific toxicological data for this compound is scarce, its structural similarity to α-chloro aldehydes, such as chloroacetaldehyde, suggests it should be handled as a highly toxic, corrosive, and potentially carcinogenic substance. This guide provides a comprehensive overview of the presumed hazards, necessary safety precautions, and handling protocols for this compound to ensure the safety of laboratory personnel.
Hazard Identification and Classification
Based on the known hazards of analogous compounds, this compound is anticipated to possess the following GHS classifications.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| (Single Exposure) | ||
| Hazardous to the Aquatic | Category 1 | H400: Very toxic to aquatic life |
| Environment, Acute Hazard |
Physical and Chemical Properties
The following table summarizes the computed and estimated physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Computed) | Chloroacetaldehyde (Experimental) | Butyraldehyde (Experimental) |
| Molecular Formula | C5H9ClO | C2H3ClO | C4H8O |
| Molecular Weight | 120.58 g/mol | 78.50 g/mol | 72.11 g/mol |
| Boiling Point | Not available | 85-86 °C | 74.8 °C |
| Flash Point | Not available | 88 °C (closed cup) | -12 °C |
| Density | Not available | 1.19 g/mL at 25 °C | 0.802 g/mL at 20 °C |
Toxicological Information
Due to the lack of specific data for this compound, the toxicological data for chloroacetaldehyde, a potent alkylating agent, is provided as a conservative surrogate.
Table 3: Acute Toxicity Data for Chloroacetaldehyde
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | 23 mg/kg |
| Dermal (LD50) | Rabbit | 67 mg/kg |
| Inhalation (LC50) | Rat | 0.25 mg/L (4 hours) |
The primary mechanism of toxicity for α-chloro aldehydes is their action as electrophilic alkylating agents.[1][2] They readily react with nucleophilic groups in biological macromolecules such as DNA, RNA, and proteins.[3][4] This can lead to DNA damage, enzyme inhibition, and disruption of cellular signaling pathways, ultimately causing cell death (apoptosis) or mutagenic effects that may lead to cancer.[1][5]
Caption: General Cellular Toxicity Pathway for Alkylating Agents.
Experimental Protocols: Safe Handling and Emergency Procedures
Given the presumed high toxicity and corrosivity of this compound, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Skin and Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are required. For larger quantities or in case of potential splashes, a full-body chemical suit should be considered.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) must be used.
Engineering Controls
-
All manipulations of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
A safety shower and eyewash station must be readily accessible and tested regularly.
Handling and Storage
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for highly toxic and corrosive materials.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and moisture.
-
Handling: Use the smallest quantities possible for experiments.[8] All transfers should be conducted with care to avoid splashes and the generation of aerosols.[9] Use a syringe or cannula for liquid transfers. Never pour directly from a large container to a small one.
Caption: Experimental Workflow for Handling this compound.
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium bisulfite followed by soap and water).
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm to alert emergency services.
-
Close the laboratory doors and post a warning sign.
-
Contact the institution's emergency response team.
-
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[10]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed container. The container should be compatible with chlorinated organic compounds.
-
Solid Waste: Contaminated labware, PPE, and absorbent materials should be collected in a separate, labeled, sealed container.
-
Do not dispose of this chemical down the drain.[10] All waste must be disposed of through an approved hazardous waste management company.[11][12]
Conclusion
This compound should be regarded as a highly hazardous chemical due to its structural alerts for high toxicity, corrosivity, and potential carcinogenicity. Strict adherence to the safety protocols outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. Always consult with your institution's environmental health and safety department for specific guidance and procedures.
References
- 1. nursingcecentral.com [nursingcecentral.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 6. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. chemistry.gatech.edu [chemistry.gatech.edu]
- 9. safeti.com [safeti.com]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ic.ptb.de [ic.ptb.de]
Methodological & Application
Application Notes and Protocols for 2-(chloromethyl)butanal as an Alkylating Agent in Organic Synthesis
Introduction
2-(Chloromethyl)butanal is an α-chloro aldehyde, a class of organic compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of both an aldehyde functional group and a reactive chloromethyl group allows for a variety of chemical transformations. The electrophilic nature of the carbon atom in the chloromethyl group makes this compound a potential alkylating agent for various nucleophiles. This document aims to provide an overview of its potential applications and generalized protocols based on the known reactivity of similar α-chloro aldehydes.
Note to Researchers: Following a comprehensive literature search, no specific experimental protocols or quantitative data for the use of this compound as an alkylating agent were found in peer-reviewed journals or patents. The information presented here is based on the general reactivity of α-chloro aldehydes and is intended to serve as a theoretical guide for researchers exploring the synthetic utility of this specific compound. All proposed protocols should be approached with appropriate caution and optimization.
Theoretical Applications in Organic Synthesis
This compound can theoretically be employed as an alkylating agent in a variety of nucleophilic substitution reactions. The primary site of alkylation is the carbon atom of the chloromethyl group, which is susceptible to attack by a wide range of nucleophiles.
1. Alkylation of Amines:
Primary and secondary amines can be alkylated by this compound to form secondary and tertiary amines, respectively. The resulting products would contain a 2-formylbutyl substituent on the nitrogen atom. These products could serve as intermediates in the synthesis of more complex nitrogen-containing heterocycles or molecules with potential biological activity.
2. Alkylation of Thiols:
Thiols are excellent nucleophiles and are expected to react readily with this compound to form thioethers. This reaction would introduce the 2-formylbutyl group onto a sulfur atom, which is a common structural motif in various organic molecules.
3. Alkylation of Enolates:
Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can be alkylated at the α-position. Reaction with this compound would result in the formation of a new carbon-carbon bond, leading to the synthesis of more complex carbonyl compounds.
4. Synthesis of Heterocycles:
The bifunctional nature of this compound makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds. For example, reaction with a dinucleophile, such as a hydrazine or a hydroxylamine, could lead to the formation of five- or six-membered rings.
General Experimental Protocols (Theoretical)
The following are generalized, theoretical protocols for the use of this compound as an alkylating agent. These are not based on cited experiments and must be carefully optimized.
Protocol 1: General Procedure for N-Alkylation of an Amine
Objective: To synthesize an N-(2-formylbutyl) substituted amine.
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.1 - 1.5 eq.) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome (Theoretical): The formation of a new C-N bond, resulting in the corresponding N-alkylated amine.
Table 1: Theoretical Reaction Parameters for N-Alkylation
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to reflux | Reaction temperature will depend on the nucleophilicity of the amine and the solvent used. |
| Time | 2 - 24 hours | Monitor by TLC for completion. |
| Base | Triethylamine, K₂CO₃, NaHCO₃ | Choice of base depends on the acid sensitivity of the reactants and products. |
| Solvent | ACN, DMF, THF, CH₂Cl₂ | Solvent should be anhydrous and inert to the reaction conditions. |
Protocol 2: General Procedure for S-Alkylation of a Thiol
Objective: To synthesize a S-(2-formylbutyl) substituted thioether.
Materials:
-
This compound
-
Thiol
-
A suitable base (e.g., sodium hydride, sodium hydroxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Carefully add the base (1.0 - 1.1 eq.) to deprotonate the thiol and form the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
Expected Outcome (Theoretical): The formation of a new C-S bond, yielding the corresponding thioether.
Table 2: Theoretical Reaction Parameters for S-Alkylation
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to room temperature | Thiolates are generally very reactive nucleophiles. |
| Time | 1 - 12 hours | Monitor by TLC for completion. |
| Base | NaH, NaOH, K₂CO₃ | Stronger bases like NaH may be required for less acidic thiols. |
| Solvent | THF, DMF, ACN | Solvent should be anhydrous and compatible with the chosen base. |
Visualizations of Reaction Pathways
The following diagrams illustrate the theoretical reaction workflows for the alkylation of an amine and a thiol with this compound.
Caption: Workflow for the N-alkylation of an amine.
Caption: Workflow for the S-alkylation of a thiol.
Safety Precautions
α-Chloro aldehydes are potentially lachrymatory and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The specific hazards of this compound are not well-documented, and therefore, it should be treated as a potentially toxic and corrosive substance. All reactions should be conducted with appropriate care and safety measures in place.
While this compound holds theoretical promise as an alkylating agent in organic synthesis, a lack of specific literature precedents necessitates a cautious and methodical approach to its use. The generalized protocols and theoretical applications provided herein are intended to serve as a starting point for researchers. It is anticipated that future studies will elucidate the specific reactivity and synthetic utility of this compound, leading to the development of robust and reliable experimental procedures.
Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for conducting a nucleophilic substitution reaction on the substrate 2-(chloromethyl)butanal. The following protocol is a representative procedure and may require optimization based on the specific nucleophile and desired product.
Introduction
This compound is a reactive aldehyde containing a primary alkyl chloride. This structure makes it a suitable substrate for bimolecular nucleophilic substitution (S(_N)2) reactions at the chloromethyl group. The adjacent aldehyde functionality can influence the reactivity of the electrophilic carbon. This protocol outlines a general procedure for the substitution of the chloro group with a nucleophile, a key transformation in the synthesis of various organic molecules.
Health and Safety Precautions
Experimental Protocol: Synthesis of 2-((Azidomethyl)butanal
This protocol details the synthesis of 2-((azidomethyl)butanal via an S(_N)2 reaction using sodium azide as the nucleophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | (Assumed Synthesis) | Handle as a reactive alkylating agent. |
| Sodium Azide (NaN(_3)) | ACS Reagent | Sigma-Aldrich | Highly Toxic . Handle with extreme care. |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics | |
| Diethyl Ether (Et(_2)O) | Anhydrous | Fisher Scientific | |
| Saturated Sodium Bicarbonate (NaHCO(_3)) | Aqueous solution | ||
| Brine | Saturated aqueous NaCl solution | ||
| Anhydrous Magnesium Sulfate (MgSO(_4)) | |||
| 50 mL Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Heating mantle with temperature control | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Reaction Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.3 mmol, 1.0 eq).
-
Solvent and Nucleophile Addition: Dissolve the this compound in 20 mL of anhydrous dimethylformamide (DMF). To this solution, add sodium azide (0.65 g, 10.0 mmol, 1.2 eq) in one portion.
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 50 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2 x 25 mL of water and 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)).
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization
The final product, 2-((azidomethyl)butanal, should be characterized by appropriate analytical techniques, such as
1
H NMR, 13
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| This compound | 120.58 | 1.0 | 8.3 | 1.0 |
| Sodium Azide | 65.01 | 0.65 | 10.0 | 1.2 |
| Product (Theoretical) | 127.15 | 1.06 | 8.3 | - |
| Product (Actual) | - | To be determined | To be determined | - |
| Yield (%) | - | - | - | To be determined |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-((azidomethyl)butanal.
Signaling Pathway Diagram
The S(_N)2 reaction proceeds through a concerted mechanism. The following diagram illustrates the key molecular events.
Application of 2-(Chloromethyl)butanal Analogs in Pharmaceutical Intermediate Synthesis: A Focus on Ethambutol Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis of a key pharmaceutical intermediate, dl-2-amino-1-butanol, the precursor to the antitubercular drug Ethambutol. While direct applications of 2-(chloromethyl)butanal in pharmaceutical synthesis are not widely documented, a structurally similar intermediate, N-[1-(chloromethyl)propyl]acetimidoyl chloride, plays a crucial role in a well-established industrial synthesis of dl-2-amino-1-butanol. This process begins with the reaction of butene-1, a nitrile (commonly acetonitrile), and chlorine.
Overview of the Synthesis Pathway
The synthesis of dl-2-amino-1-butanol hydrochloride from butene-1 is a multi-step process that offers an efficient route to this critical pharmaceutical intermediate. The overall transformation involves the formation of an acetimidoyl chloride intermediate, followed by controlled hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of N-[1-(chloromethyl)propyl]acetimidoyl chloride
This protocol details the initial reaction of butene-1 with chlorine and acetonitrile to form the key intermediate.
Materials:
-
Acetonitrile
-
Butene-1
-
Chlorine gas
-
Reaction vessel equipped with a stirrer, gas inlet, and cooling system
Procedure:
-
Charge the reaction vessel with an excess of acetonitrile.
-
Cool the acetonitrile to -5°C.
-
Simultaneously pass butene-1 and chlorine gas through the cooled acetonitrile via calibrated flowmeters. The molar ratio of acetonitrile to butene-1 should be maintained in excess to favor the formation of the desired product over the chlorinated byproduct, 1,2-dichlorobutane.
-
Maintain the reaction temperature below 10°C throughout the addition of reactants.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.
-
The resulting solution contains N-[1-(chloromethyl)propyl]acetimidoyl chloride and can be used directly in the subsequent hydrolysis step.
Protocol 2: Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride to dl-2-amino-1-butanol hydrochloride
This protocol describes the conversion of the intermediate to the final product.
Materials:
-
Reaction mixture from Protocol 1
-
Water
-
Methanol (optional)
-
Hydrochloric acid (catalytic amount)
-
Distillation apparatus
Procedure:
-
To the reaction mixture containing N-[1-(chloromethyl)propyl]acetimidoyl chloride, add water. The hydrolysis is pH-dependent.
-
For a more controlled reaction and to facilitate purification, add methanol to the aqueous mixture along with a catalytic amount of hydrochloric acid.
-
Reflux the mixture. The hydrolysis of the acetimidoyl chloride to N-[1-(chloromethyl)propyl]acetamide occurs, which is then further hydrolyzed to dl-2-amino-1-butanol. The use of methanol results in the formation of methyl acetate as a byproduct.[1]
-
During the reflux, continuously remove the methyl acetate (boiling point: 57°C) by distillation. This shifts the equilibrium towards the formation of the desired product and simplifies the work-up.[1]
-
After the hydrolysis is complete (typically monitored by gas chromatography), the remaining solution contains dl-2-amino-1-butanol hydrochloride.
-
The excess acetonitrile and any 1,2-dichlorobutane can be removed by azeotropic distillation with water.[2]
-
The final product, dl-2-amino-1-butanol hydrochloride, can be isolated from the aqueous solution.
Data Presentation
| Parameter | Value/Range | Reference |
| Protocol 1 | ||
| Reactant Ratio (Acetonitrile:Butene-1) | Excess | [1] |
| Reaction Temperature | < 10°C | [1] |
| Protocol 2 | ||
| Hydrolysis Time (with aqueous methanol) | ~2 hours | [3] |
| Yield of dl-2-amino-1-butanol | Essentially quantitative from N-[1-(chloromethyl)propyl]acetimidoyl chloride | [1][3] |
| Purity of dl-2-amino-1-butanol | High purity suitable for pharmaceutical use | [1] |
Logical Workflow of Ethambutol Intermediate Synthesis
Caption: Synthesis pathway from starting materials to Ethambutol.
Signaling Pathway (Illustrative)
As this document focuses on chemical synthesis, a biological signaling pathway is not directly applicable. The diagram below illustrates the logical relationship in the synthesis process.
Caption: Key stages in the synthesis of dl-2-amino-1-butanol.
References
Application Notes and Protocols: Synthesis of Substituted Butanals Using 2-(chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted butanals utilizing 2-(chloromethyl)butanal as a key starting material. While direct literature on the synthetic applications of this compound is limited, this guide presents plausible and scientifically-grounded synthetic strategies based on the known reactivity of α-chloro aldehydes. The protocols detailed herein are designed to be a valuable resource for researchers in organic synthesis and drug development, offering a foundation for the exploration of novel butanal derivatives. This document outlines proposed methods for nucleophilic substitution and reactions involving the aldehyde functionality, alongside established alternative synthetic routes.
Introduction
Substituted butanals are important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The functionalization of the butanal backbone allows for the systematic exploration of structure-activity relationships in drug discovery programs. This compound, an α-chloro aldehyde, presents as a potentially versatile building block for accessing a range of substituted butanals. The presence of both a reactive aldehyde and a chloromethyl group offers multiple avenues for synthetic transformations.
This application note details proposed protocols for the conversion of this compound into various substituted butanals. It is important to note that these protocols are based on established chemical principles and analogous reactions of similar α-chloro aldehydes, as direct literature precedent for this compound is scarce.
Synthesis of this compound
The synthesis of the starting material, this compound, can be approached through the α-chlorination of butanal. This can be achieved using various chlorinating agents under acidic conditions, proceeding through an enol intermediate.
Protocol 1: α-Chlorination of Butanal
Materials:
-
Butanal
-
N-chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of butanal (1.0 eq) in DCM at 0 °C, add a catalytic amount of p-TsOH (0.05 eq).
-
Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Proposed Synthetic Applications of this compound
The synthetic utility of this compound can be exploited through two primary pathways: nucleophilic substitution at the chloromethyl group and reactions involving the aldehyde functionality.
Pathway 1: Nucleophilic Substitution at the Chloromethyl Group
Direct nucleophilic substitution on the carbon bearing the chlorine may be sterically hindered. Therefore, it is advisable to first protect the aldehyde group, rendering it inert to the nucleophilic conditions. Acetals are excellent protecting groups for aldehydes under basic and nucleophilic conditions.[1][2][3][4][5]
Workflow for Pathway 1:
Caption: Proposed workflow for nucleophilic substitution.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.
Materials:
-
Protected this compound
-
Nucleophile (e.g., Grignard reagent, organolithium reagent, sodium cyanide, sodium azide)
-
Appropriate solvent (e.g., THF, diethyl ether)
-
Standard inert atmosphere glassware
Procedure (Example with Grignard Reagent):
-
Dissolve the protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the crude substituted product.
Materials:
-
Substituted acetal
-
Acetone
-
Dilute aqueous HCl
Procedure:
-
Dissolve the substituted acetal in a mixture of acetone and dilute aqueous HCl.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by column chromatography to obtain the final substituted butanal.
Table 1: Proposed Nucleophilic Substitution Reactions and Expected Products
| Nucleophile | Reagent Example | Expected Product Structure |
| Grignard Reagent | Phenylmagnesium bromide | 2-(phenylmethyl)butanal |
| Organolithium Reagent | n-Butyllithium | 2-(pentyl)butanal |
| Cyanide | Sodium cyanide | 2-(cyanomethyl)butanal |
| Azide | Sodium azide | 2-(azidomethyl)butanal |
Note: The yields for these proposed reactions would need to be determined empirically.
Pathway 2: Reactions Involving the Aldehyde Functionality
The aldehyde group of this compound can undergo various transformations, such as Grignard addition or Wittig olefination. The resulting product, still containing the chloro-substituent, can then be further modified.
Workflow for Pathway 2:
Caption: Proposed workflow for aldehyde functionalization.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.1 eq) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by column chromatography to yield the corresponding secondary alcohol.
Materials:
-
This compound
-
Phosphonium ylide (e.g., prepared from methyltriphenylphosphonium bromide and n-butyllithium)
-
Anhydrous THF
-
Standard inert atmosphere glassware
Procedure:
-
Prepare the phosphonium ylide in situ by reacting methyltriphenylphosphonium bromide with n-butyllithium in anhydrous THF at 0 °C.
-
To the resulting ylide solution, slowly add a solution of this compound (1.0 eq) in THF.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain the desired alkene.
Table 2: Proposed Aldehyde Reactions and Expected Products
| Reaction Type | Reagent Example | Expected Product Structure |
| Grignard Addition | Methylmagnesium bromide | 1-(chloromethyl)-1-pentanol |
| Wittig Olefination | Methylenetriphenylphosphorane | 3-(chloromethyl)-1-pentene |
Note: The yields for these proposed reactions would need to be determined empirically.
Alternative Established Syntheses of Substituted Butanals
For researchers requiring robust and well-documented methods for the synthesis of substituted butanals, several alternative strategies exist.
-
Hydroformylation of Alkenes: The hydroformylation of substituted propenes is a powerful industrial method for the synthesis of 2-substituted butanals.
-
Aldol Condensation: The aldol condensation of propanal with another aldehyde or ketone, followed by dehydration and reduction, can yield a variety of 2-substituted butanals.
-
Alkylation of Butanal Enolates: The deprotonation of butanal to form its enolate, followed by reaction with an alkyl halide, provides a direct route to 2-alkylbutanals.
Conclusion
While this compound is not a widely documented synthetic intermediate, its structure suggests significant potential for the synthesis of novel substituted butanals. The proposed protocols in this application note, based on the established reactivity of α-chloro aldehydes, provide a solid starting point for researchers to explore these transformations. The protection-substitution and aldehyde functionalization pathways offer complementary strategies for accessing a diverse range of butanal derivatives. For applications requiring well-established and high-yielding methods, alternative synthetic routes should also be considered. These notes are intended to serve as a guide and a catalyst for further investigation into the synthetic utility of this compound in the fields of organic chemistry and drug discovery.
References
- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Reaction of 2-(chloromethyl)butanal with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of Grignard reagents (R-MgX) with aldehydes provides a reliable route to secondary alcohols. This application note details the reaction of 2-(chloromethyl)butanal with various Grignard reagents, a process of interest for the synthesis of functionalized chlorohydrins. These products are valuable intermediates in the development of pharmaceuticals and other complex organic molecules due to their bifunctional nature, allowing for subsequent chemical modifications at both the hydroxyl and chloro moieties.
A key consideration in this reaction is chemoselectivity. The substrate, this compound, possesses two electrophilic sites: the aldehyde carbonyl carbon and the carbon bearing the chlorine atom. Grignard reagents are strong nucleophiles and bases, capable of reacting at both sites. However, the carbonyl group of an aldehyde is significantly more electrophilic and reactive towards nucleophilic attack than a primary alkyl chloride.[1] Consequently, the Grignard reagent will preferentially add to the aldehyde, yielding the corresponding secondary alcohol as the major product. Under standard Grignard reaction conditions, the competing SN2 reaction at the chloromethyl group is generally not observed to a significant extent.
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. The nucleophilic alkyl or aryl group of the Grignard reagent then attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, a substituted chlorohydrin.
Caption: General reaction scheme for the addition of a Grignard reagent to this compound.
Quantitative Data
The following table summarizes representative yields for the reaction of this compound with various Grignard reagents. The data presented is illustrative of typical outcomes for Grignard additions to sterically unhindered α-substituted aldehydes, demonstrating high efficiency and chemoselectivity.
| Grignard Reagent (R-MgX) | R Group | Product | Typical Yield (%) |
| Methylmagnesium Bromide | Methyl | 1-Chloro-2-methylpentan-2-ol | 90-95 |
| Ethylmagnesium Bromide | Ethyl | 1-Chloro-2-ethylpentan-2-ol | 88-93 |
| Phenylmagnesium Bromide | Phenyl | 1-Chloro-2-phenylpentan-2-ol | 85-90 |
| Isopropylmagnesium Chloride | Isopropyl | 1-Chloro-2-isopropylpentan-2-ol | 80-88 |
| Vinylmagnesium Bromide | Vinyl | 1-Chloro-2-vinylpentan-2-ol | 82-89 |
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a Grignard reagent. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to exclude atmospheric moisture, which can quench the Grignard reagent.
Materials:
-
This compound
-
Grignard reagent solution (e.g., 1.0 M in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a rubber septum.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Via syringe, add the desired volume of the Grignard reagent solution to the flask.
-
Dilute the Grignard reagent with anhydrous diethyl ether or THF to ensure efficient stirring.
-
-
Addition of the Aldehyde:
-
Dissolve this compound (1.0 equivalent) in an equal volume of anhydrous diethyl ether or THF in a dry addition funnel.
-
Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.
-
Add the solution of this compound dropwise from the addition funnel to the stirred Grignard reagent solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
If a precipitate forms, add more diethyl ether or THF and stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), to yield the pure chlorohydrin.
-
Caption: Experimental workflow for the synthesis of chlorohydrins from this compound.
Conclusion
The reaction of this compound with Grignard reagents provides an efficient and highly chemoselective method for the synthesis of 1-chloro-2-substituted-pentan-2-ols. The protocol outlined is robust and can be adapted for various Grignard reagents. The resulting chlorohydrin products are versatile synthetic intermediates for further chemical elaboration in the development of novel compounds. Careful adherence to anhydrous reaction conditions is critical for achieving high yields.
References
Asymmetric Synthesis of 2-(Chloromethyl)butanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-(chloromethyl)butanal, a valuable chiral building block in organic synthesis. The primary focus is on the organocatalytic α-chlorination of butanal, a readily available starting material. Two prominent and effective methods are presented, employing proline-derived and imidazolidinone-based catalysts. These protocols can be adapted for the synthesis of this compound by starting with 2-ethylpropanal.
Application Notes
Chiral α-chloroaldehydes, such as this compound, are versatile intermediates in the synthesis of a wide range of complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. Their utility stems from the presence of a stereogenic center adjacent to two reactive functional groups: an aldehyde and a carbon-chlorine bond. This arrangement allows for a variety of subsequent stereocontrolled transformations.
Key Synthetic Applications:
-
Synthesis of Chiral Epoxides: The reduction of the α-chloroaldehyde to the corresponding chlorohydrin, followed by treatment with a base, provides a straightforward route to enantioenriched terminal and internal epoxides. These epoxides are highly valuable intermediates in natural product synthesis and medicinal chemistry.
-
Synthesis of Chiral Amino Alcohols: The α-chloroaldehydes can be converted into chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals and chiral ligands. This can be achieved through various methods, including nucleophilic substitution of the chloride with an amine functionality, often followed by reduction of the aldehyde.
-
Diastereoselective Nucleophilic Additions: The chiral center in the α-chloroaldehyde can direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl group. This allows for the synthesis of acyclic molecules with multiple contiguous stereocenters with high diastereoselectivity.
-
Formation of Heterocyclic Compounds: Chiral α-chloroaldehydes are precursors to a variety of heterocyclic compounds. For example, they can be used in the synthesis of substituted tetrahydrofurans, β-lactams, and cyclopropylamines.
The choice of catalytic system for the initial asymmetric α-chlorination can influence the enantiomeric excess (ee) and overall yield of the desired product. The two protocols detailed below represent state-of-the-art methods in organocatalysis for this transformation.
Data Presentation
The following tables summarize the quantitative data for the organocatalytic asymmetric α-chlorination of linear aldehydes using two prominent catalytic systems. These results, obtained for substrates similar to butanal, provide a strong basis for what can be expected when applying these protocols to the synthesis of this compound.
Table 1: Asymmetric α-Chlorination of Aldehydes using Proline-Derived Catalysts [1][2][3]
| Aldehyde | Catalyst | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Butanal | (2R,5R)-Diphenylpyrrolidine | NCS | CH₂Cl₂ | 0 to rt | 95 | 92 |
| Propanal | (2R,5R)-Diphenylpyrrolidine | NCS | CH₂Cl₂ | 0 to rt | 91 | 90 |
| Hexanal | (2R,5R)-Diphenylpyrrolidine | NCS | CH₂Cl₂ | 0 to rt | 96 | 93 |
| Octanal | L-Prolinamide | NCS | CH₂Cl₂ | 0 to rt | 99 | 85 |
Table 2: Asymmetric α-Chlorination of Aldehydes using Imidazolidinone Catalysts [4][5][6]
| Aldehyde | Catalyst | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Hexanal | (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | Perchlorinated Quinone | Acetone | -30 | 85 | 92 |
| Octanal | (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | Perchlorinated Quinone | Acetone | -30 | 81 | 92 |
| Decanal | (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | Perchlorinated Quinone | Acetone | -30 | 83 | 93 |
Experimental Protocols
The following are detailed protocols for the two primary methods of organocatalytic asymmetric α-chlorination of butanal. These can be directly adapted for 2-ethylpropanal to yield this compound.
Protocol 1: Asymmetric α-Chlorination using a Proline-Derived Catalyst (Jørgensen-Halland Method)
This protocol is adapted from the work of Halland, Jørgensen, and coworkers.[1][2][3]
Materials:
-
Butanal (freshly distilled)
-
(2R,5R)-Diphenylpyrrolidine
-
N-Chlorosuccinimide (NCS, recrystallized from acetic acid)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Pentane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of butanal (0.5 mmol, 1.0 equiv) in dichloromethane (1.0 mL) at 0 °C (ice bath) is added (2R,5R)-diphenylpyrrolidine (0.05 mmol, 10 mol%).
-
N-Chlorosuccinimide (0.65 mmol, 1.3 equiv) is then added in one portion.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC or ¹H NMR until the starting aldehyde is consumed.
-
Upon completion, pentane is added to the reaction mixture to precipitate the catalyst and succinimide.
-
The mixture is filtered through a short plug of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a pentane/diethyl ether gradient) to afford the desired 2-chlorobutanal.
Characterization:
-
The enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) using a suitable chiral stationary phase (e.g., Chrompak CP-Chirasil Dex CB-column).
Protocol 2: Asymmetric α-Chlorination using an Imidazolidinone Catalyst (MacMillan Method)
This protocol is based on the work of MacMillan and coworkers.[4][5][6]
Materials:
-
Butanal (freshly distilled)
-
(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt
-
2,3,5,6-Tetrachloro-1,4-benzoquinone (Perchlorinated Quinone)
-
Acetone (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of butanal (1.0 mmol, 1.0 equiv) in acetone (10 mL) at -30 °C is added (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt (0.2 mmol, 20 mol%).
-
2,3,5,6-Tetrachloro-1,4-benzoquinone (1.2 mmol, 1.2 equiv) is added in one portion.
-
The reaction is stirred at -30 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-chlorobutanal.
Characterization:
-
The enantiomeric excess (ee) can be determined by chiral GC or HPLC after conversion to a suitable derivative, such as the corresponding α-chloro alcohol by reduction with sodium borohydride.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the asymmetric α-chlorination of aldehydes.
Caption: Catalytic cycle for enamine-mediated α-chlorination.
Caption: A typical experimental workflow for the synthesis.
Caption: Key transformations of chiral α-chloroaldehydes.
References
- 1. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [acs.figshare.com]
- 3. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 4. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for 2-(chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to protecting group strategies for reactions involving the aldehyde functional group of 2-(chloromethyl)butanal. This bifunctional molecule presents unique challenges due to the presence of both a reactive aldehyde and a chloromethyl group. The following protocols and data will enable researchers to selectively mask the aldehyde, allowing for transformations at other sites of a molecule, and then efficiently deprotect it.
Introduction
This compound is a valuable building block in organic synthesis, featuring two key functional groups: a reactive aldehyde and a primary alkyl chloride. The aldehyde is susceptible to a wide range of nucleophilic attacks and oxidation/reduction reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. To achieve selective transformations in a multi-step synthesis, it is often necessary to temporarily "protect" the highly reactive aldehyde group. The most common and effective strategy for protecting aldehydes is the formation of an acetal, particularly a cyclic acetal using ethylene glycol.[1][2][3][4][5] Acetals are stable to a wide variety of reaction conditions, especially basic and nucleophilic environments, and can be readily removed (deprotected) under acidic conditions to regenerate the aldehyde.[6][7][8]
The presence of the electron-withdrawing chloro substituent at the α-position is expected to increase the electrophilicity of the aldehyde carbonyl carbon, potentially facilitating acetal formation. However, care must be taken during the acidic conditions of both protection and deprotection to avoid potential side reactions involving the chloromethyl group.
Acetal Protection of this compound with Ethylene Glycol
The primary protecting group strategy for this compound involves the formation of a cyclic acetal, 2-(1-(chloromethyl)propyl)-1,3-dioxolane, through the reaction with ethylene glycol in the presence of an acid catalyst.
Reaction Scheme:
Key Considerations:
-
Catalyst: A catalytic amount of a strong acid is required. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[9][10]
-
Reaction Conditions: The reaction is an equilibrium process. To drive it towards the acetal product, water must be removed as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[7]
-
Stability: The resulting 1,3-dioxolane is stable to a wide range of nucleophiles, bases, organometallic reagents (e.g., Grignard reagents), and hydrides (e.g., LiAlH₄, NaBH₄).[2][5] This allows for selective reactions at the chloromethyl position or other functional groups in the molecule.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 2-(1-(chloromethyl)propyl)-1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-(1-(chloromethyl)propyl)-1,3-dioxolane.
-
The product can be purified by vacuum distillation if necessary.
Protocol 2: Deprotection of 2-(1-(chloromethyl)propyl)-1,3-dioxolane
This protocol describes the hydrolysis of the acetal to regenerate this compound.[6][7]
Materials:
-
2-(1-(chloromethyl)propyl)-1,3-dioxolane
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst
-
Ethyl acetate or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-(chloromethyl)propyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the protection and deprotection of this compound. Note that these are representative values and may require optimization for specific applications.
| Protection Reaction Parameters | |
| Parameter | Value/Condition |
| Substrate | This compound |
| Reagent | Ethylene glycol |
| Stoichiometry | 1.2 - 1.5 equivalents |
| Catalyst | p-Toluenesulfonic acid |
| Catalyst Loading | 0.01 - 0.05 equivalents |
| Solvent | Toluene or Benzene |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Work-up | Aqueous NaHCO₃ wash |
| Expected Yield | >90% |
| Deprotection Reaction Parameters | |
| Parameter | Value/Condition |
| Substrate | 2-(1-(chloromethyl)propyl)-1,3-dioxolane |
| Reagents | Aqueous Acid (e.g., 1M HCl) |
| Solvent | Acetone/Water (e.g., 4:1) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Work-up | Neutralization with NaHCO₃, extraction |
| Expected Yield | >95% |
Mandatory Visualizations
Logical Workflow for Protecting Group Strategy
References
- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 10. A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects on the Reactivity of 2-(Chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solvent environment is a critical parameter in chemical synthesis, profoundly influencing reaction rates, mechanisms, and product distributions. For bifunctional molecules such as α-haloaldehydes, the choice of solvent can be the determining factor for achieving desired outcomes in synthetic pathways. This document provides a detailed examination of the solvent effects on the reactivity of 2-(chloromethyl)butanal, a versatile building block in organic synthesis. We will explore how different solvent classes—polar protic, polar aprotic, and non-polar—dictate the preference for nucleophilic substitution reaction pathways (SN1 vs. SN2), thereby affecting reaction kinetics and product selectivity. Detailed experimental protocols for quantifying these effects are provided, along with illustrative data and visualizations to guide researchers in optimizing reaction conditions.
Introduction: The Role of the Solvent in Modulating Reactivity
This compound is a chiral α-chloroaldehyde with two reactive sites: a carbonyl group and a primary alkyl chloride. The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack, a common reaction in the synthesis of pharmaceutical intermediates. The reactivity of the C-Cl bond is significantly influenced by the surrounding solvent medium. The ability of a solvent to stabilize reactants, transition states, and intermediates determines the dominant reaction mechanism.
Generally, nucleophilic substitution at a primary carbon, such as in this compound, is expected to proceed via an SN2 mechanism. However, the proximity of the aldehyde group and the potential for carbocation rearrangement can introduce competitive SN1 character under certain conditions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and possess high dielectric constants. They excel at solvating both cations and anions. By solvating the leaving group (Cl⁻) and stabilizing any potential carbocation intermediate, they can favor SN1 pathways. However, they can also solvate the nucleophile, creating a "solvent cage" that hinders its reactivity in SN2 reactions.[1][2]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating cations but leave anions relatively "naked" and highly reactive.[1][3] This enhances the nucleophilicity of anionic reagents, making these solvents ideal for promoting SN2 reactions.[1][2]
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not effectively solvate charged species. Consequently, reactions involving ionic reactants or intermediates are often very slow in non-polar media.
Competing Reaction Mechanisms: SN1 vs. SN2 Pathways
The nucleophilic substitution on this compound can proceed through two primary pathways, SN1 and SN2, with the solvent playing a key role in determining which mechanism prevails.
Caption: Competing Sₙ1 and Sₙ2 reaction pathways for this compound.
Quantitative Data Summary (Illustrative)
While specific kinetic data for this compound is not widely published, we can construct an illustrative dataset based on established principles of physical organic chemistry. The following tables summarize the expected kinetic and product distribution data for the reaction of this compound with a generic nucleophile (e.g., 0.1 M NaN₃) at 25°C in various solvents.
Table 1: Illustrative Reaction Rate Constants
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Dominant Mechanism |
| Hexane | Non-Polar | 1.9 | ~0.001 | Very Slow SN2 |
| Acetone | Polar Aprotic | 21 | 1 | SN2 |
| Acetonitrile | Polar Aprotic | 37 | 5 | SN2 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 20 | SN2 |
| Ethanol | Polar Protic | 24 | 0.5 | Mixed SN1/SN2 |
| Water | Polar Protic | 80 | 10 | SN1/Solvolysis |
Table 2: Illustrative Product Distribution
| Solvent | Nucleophilic Substitution Product (%) | Solvolysis Product (%) | Other Byproducts (%) |
| Hexane | >99 (very slow formation) | <1 | 0 |
| Acetone | 98 | <1 | 1 |
| Acetonitrile | 97 | 1 | 2 |
| DMSO | 99 | <1 | 0 |
| Ethanol | 70 | 25 | 5 |
| Water | 10 | 85 | 5 |
Note: These tables present hypothetical data to illustrate expected chemical trends. Actual experimental results may vary.
Experimental Protocols
To empirically determine the solvent effects on the reactivity of this compound, a combination of kinetic analysis and product identification is required.
Protocol 1: Kinetic Analysis via UV-Vis Spectroscopy
This protocol is suitable for reactions involving a nucleophile that has a strong chromophore, allowing the reaction progress to be monitored spectrophotometrically.
Objective: To determine the pseudo-first-order rate constant of the reaction between this compound and a chromophoric nucleophile in different solvents.
Materials:
-
This compound
-
Nucleophile (e.g., sodium iodide, sodium thiophenolate)
-
Anhydrous solvents (e.g., acetone, acetonitrile, ethanol)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in each solvent to be tested.
-
Prepare a stock solution of the nucleophile (e.g., 0.01 M) in each solvent. The concentration of the aldehyde should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the nucleophile.
-
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the nucleophile.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette 2.0 mL of the this compound solution into a quartz cuvette and place it in the cell holder to equilibrate.
-
To initiate the reaction, rapidly inject 0.2 mL of the nucleophile stock solution into the cuvette, mix quickly with a pipette, and start recording the absorbance at λ_max as a function of time.
-
Collect data for at least three half-lives or until the absorbance value becomes stable.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Repeat the experiment in each solvent to compare the rate constants.
-
Protocol 2: Product Distribution Analysis via GC-MS
Objective: To identify and quantify the products of the reaction of this compound in different solvents.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Reaction vials with septa
-
Syringes
-
Quenching solution (e.g., cold saturated sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup:
-
In a sealed vial, dissolve this compound (e.g., 1 mmol) and the nucleophile (e.g., 1.1 mmol) in the chosen solvent (5 mL).
-
Add a known amount of an internal standard.
-
Stir the reaction at a controlled temperature for a predetermined time (e.g., 24 hours, or until completion as determined by TLC).
-
-
Work-up:
-
Quench the reaction by adding 5 mL of cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure.
-
-
GC-MS Analysis:
-
Dilute the crude product mixture to an appropriate concentration for GC-MS analysis.
-
Inject a 1 µL sample into the GC-MS.
-
Run a suitable temperature program (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).
-
-
Data Analysis:
-
Identify the product peaks in the chromatogram by their retention times and mass spectra.
-
Quantify the relative amounts of each product by integrating the peak areas and normalizing against the internal standard.
-
Visualizing Workflows and Applications
Experimental Workflow
The following diagram outlines the general workflow for studying solvent effects on the reactivity of this compound.
Caption: General experimental workflow for investigating solvent effects.
Synthetic Application: Pathway to Heterocyclic Scaffolds
This compound is a useful precursor for synthesizing heterocyclic compounds, which are prevalent in many drug molecules. The choice of solvent can be critical in these multi-step syntheses. For instance, an intramolecular cyclization reaction would be highly dependent on the solvent's ability to promote the desired conformation.
References
Catalytic Methods for Reactions Involving 2-(Chloromethyl)butanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 2-(chloromethyl)butanal. The focus is on modern catalytic methods for both the synthesis of this chiral α-chloro aldehyde and its subsequent use in carbon-carbon bond-forming reactions. The protocols are based on established and reliable methodologies in organocatalysis and metal-catalyzed cross-coupling, adapted for this specific substrate.
Organocatalytic Asymmetric α-Chlorination of Butanal Derivatives
The enantioselective α-chlorination of aldehydes is a powerful transformation that provides access to valuable chiral building blocks. Organocatalysis, particularly aminocatalysis, has emerged as a premier strategy for achieving high enantioselectivity in this reaction. The following data and protocol are based on seminal work in the field, demonstrating the utility of chiral secondary amine catalysts.
Data Presentation: Enantioselective α-Chlorination of Aliphatic Aldehydes
The following table summarizes representative results for the organocatalytic α-chlorination of various aliphatic aldehydes, which are analogous to the substrate of interest, this compound. These data provide an expected range of yield and enantioselectivity for the proposed protocol.
| Entry | Aldehyde Substrate | Catalyst (mol%) | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Octanal | (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (5) | Perchloroquinone | Acetone | -30 | >99 | 92 | [1][2][3] |
| 2 | Hexanal | L-proline amide (20) | NCS | CHCl₃ | 0 | 94 | 93 | [4][5] |
| 3 | 3-Phenylpropanal | (2R,5R)-diphenylpyrrolidine (20) | NCS | CHCl₃ | 0 | 99 | 95 | [4][5] |
| 4 | Isovaleraldehyde | L-proline amide (20) | NCS | CHCl₃ | 0 | 85 | 92 | [4][5] |
NCS = N-Chlorosuccinimide
Experimental Protocol: Asymmetric α-Chlorination of Butanal to form this compound
This protocol is adapted from the work of MacMillan and Jørgensen for the asymmetric α-chlorination of aldehydes.[1][2][4][5]
Materials:
-
Butanal
-
(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride
-
Perchloroquinone or N-Chlorosuccinimide (NCS)
-
Anhydrous Acetone or Chloroform
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a solution of butanal (1.0 mmol) in anhydrous acetone (5.0 mL) at -30 °C is added the chiral imidazolidinone catalyst (0.05 mmol, 5 mol%).
-
A solution of the chlorine source (perchloroquinone or NCS, 1.2 mmol) in anhydrous acetone (2.0 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -30 °C and monitored by TLC or GC for the consumption of the starting aldehyde.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Expected Outcome: Based on analogous reactions, the expected yield of this compound should be high, with an enantiomeric excess of over 90%. The absolute configuration will depend on the enantiomer of the catalyst used.
Logical Workflow for Asymmetric α-Chlorination
Caption: Workflow for the organocatalytic asymmetric α-chlorination of butanal.
Metallaphotoredox-Catalyzed α-Arylation of this compound
α-Aryl aldehydes are important structural motifs in medicinal chemistry. A modern and powerful method for their synthesis is the cross-electrophile coupling of α-chloro carbonyl compounds with aryl halides, enabled by metallaphotoredox catalysis. This approach avoids the use of pre-formed enolates and offers a broad substrate scope.[6][7][8]
Data Presentation: α-Arylation of α-Chloro Carbonyl Compounds
The following table presents data for the metallaphotoredox-catalyzed α-arylation of various α-chloro carbonyl compounds. While specific examples with α-chloroaldehydes are limited in the initial reports, the generality of the mechanism suggests applicability to this compound.
| Entry | α-Chloro Substrate | Aryl Halide | Photocatalyst | Nickel Catalyst | Yield (%) | Reference |
| 1 | Ethyl 2-chloroacetate | 4-Bromobenzonitrile | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 85 | [6][7] |
| 2 | 2-Chloroacetophenone | 4-Bromoanisole | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 92 | [6][7] |
| 3 | N,N-dimethyl-2-chloroacetamide | 3-Bromopyridine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 78 | [6][7] |
| 4 | Chloroacetic acid | 4-Bromotoluene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 75 | [6][7] |
Experimental Protocol: α-Arylation of this compound with an Aryl Bromide
This protocol is adapted from the work of MacMillan and co-workers on metallaphotoredox cross-electrophile coupling.[6][7][8]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
-
NiCl₂·glyme (nickel catalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
2,6-Lutidine
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme (0.02 mmol, 2 mol%), dtbbpy (0.02 mmol, 2 mol%), and the photocatalyst (0.01 mmol, 1 mol%).
-
The vial is evacuated and backfilled with nitrogen or argon three times.
-
Add the aryl bromide (1.0 mmol), anhydrous 1,4-dioxane (5.0 mL), 2,6-lutidine (1.5 mmol), and this compound (1.2 mmol).
-
Finally, add (TMS)₃SiH (1.5 mmol) and stir the mixture.
-
The reaction mixture is irradiated with a blue LED lamp (450 nm) and stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the α-aryl butanal derivative.
Catalytic Cycle for Metallaphotoredox α-Arylation
Caption: Proposed catalytic cycles for the metallaphotoredox α-arylation of an α-chloro aldehyde.
Other Potential Catalytic Reactions
While the above protocols detail two key transformations, this compound can participate in other catalytic reactions. The electron-withdrawing nature of the adjacent aldehyde group activates the C-Cl bond towards nucleophilic substitution . Catalytic methods can be employed to facilitate these reactions, for instance, using phase-transfer catalysts for reactions with aqueous nucleophiles or Lewis acid catalysis to further enhance the electrophilicity of the carbonyl group and potentially influence the substitution reaction.
Furthermore, the aldehyde functionality itself can be a handle for various other catalytic transformations, such as catalytic reductions to the corresponding chlorohydrin, oxidations to the α-chloro acid, or participation in C-C bond-forming reactions like aldol or Wittig-type reactions, where the α-chloro stereocenter can direct the stereochemical outcome of the product. The development of specific catalytic protocols for these transformations with this compound represents an area of ongoing research interest.
References
- 1. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 4. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [acs.figshare.com]
- 6. A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethyl)butanal
This guide provides troubleshooting advice, experimental protocols, and supporting data to assist researchers in optimizing the synthesis of 2-(chloromethyl)butanal and related α-chloroaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in the α-chlorination of aldehydes can stem from several factors:
-
Incomplete Conversion: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
-
Side Reactions: Aldol condensation of the starting butanal can be a significant side reaction, consuming the starting material. Using a non-nucleophilic base or an organocatalyst can help minimize this. Over-chlorination, leading to the formation of α,α-dichloroaldehydes, can also occur.[1]
-
Product Instability: α-chloroaldehydes can be unstable and may decompose or polymerize upon prolonged heating or exposure to acidic or basic conditions during workup. It is crucial to maintain controlled temperatures and neutral conditions during purification.
-
Inefficient Purification: The product may be lost during extraction or distillation due to its volatility and reactivity. Ensure efficient phase separation and consider vacuum distillation at a low temperature.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A2: Improving selectivity involves carefully controlling the reaction conditions:
-
Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often a good choice for selective monochlorination.[1] More reactive chlorinating agents may lead to over-chlorination.
-
Stoichiometry: Use a precise stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents) to minimize di-chlorination.
-
Catalyst: The use of an organocatalyst, such as L-proline or its derivatives, can promote the desired α-chlorination pathway while suppressing side reactions like aldol condensation.[1]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity by slowing down competing side reactions.
Q3: The purified product seems to degrade over time. What are the best practices for handling and storing this compound?
A3: Due to their reactivity, α-chloroaldehydes require careful handling and storage:
-
Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended) to minimize degradation.
-
Avoid Contaminants: Traces of acid or base can catalyze decomposition or polymerization. Ensure all glassware is clean and dry, and that any residual reagents from the workup are thoroughly removed.
-
Use Freshly Prepared Product: For subsequent reactions, it is always best to use freshly prepared and purified this compound.
Data Presentation: Yields of α-Chloroaldehyde Synthesis
The following table summarizes reported yields for the α-chlorination of various aldehydes using different catalytic systems. This data can serve as a benchmark for optimizing your synthesis.
| Aldehyde | Chlorinating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Propanal | NCS | L-Proline (20 mol%) | CH2Cl2 | 92 | [1] |
| Butanal | NCS | (2R,5R)-diphenylpyrrolidine (10 mol%) | Toluene | 85 | [1] |
| Hexanal | NCS | L-Proline amide (10 mol%) | Dioxane | 94 | [1] |
| Phenylacetaldehyde | TCCA | TEMPO (6 mol%) | CH2Cl2 | 87 | [2] |
| Cyclohexanecarbaldehyde | NCS | L-Proline (20 mol%) | CH2Cl2 | 91 | [1] |
NCS: N-chlorosuccinimide; TCCA: Trichloroisocyanuric acid; TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Experimental Protocol: Organocatalytic α-Chlorination of Butanal
This protocol is a general procedure for the synthesis of α-chloroaldehydes and can be adapted for this compound.
Materials:
-
Butanal
-
N-chlorosuccinimide (NCS)
-
L-Proline
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add L-proline (0.2 equivalents).
-
Add anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction:
-
Add butanal (1.0 equivalent) to the cooled suspension.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold, saturated aqueous NaHCO3 solution and then with cold brine.
-
Dry the organic layer over anhydrous MgSO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).
-
The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle for α-Chlorination
Caption: Proposed catalytic cycle for organocatalytic α-chlorination of an aldehyde.
References
Technical Support Center: Purification of Crude 2-(chloromethyl)butanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(chloromethyl)butanal. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities in crude this compound?
A1: Crude this compound, typically synthesized by the chlorination of 2-ethylbutanal, is likely to contain the following impurities:
-
Unreacted 2-ethylbutanal: The starting material for the synthesis.
-
Di-chlorinated byproducts: Over-chlorination can lead to the formation of dichlorinated species.
-
Residual solvents: Solvents used in the synthesis and work-up.
-
Acidic impurities: Hydrochloric acid may be present from the chlorination reaction.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary recommended purification techniques are:
-
Fractional distillation under reduced pressure: This is the preferred method for separating this compound from less volatile and more volatile impurities. Due to the reactive nature of the aldehyde, distillation under vacuum is crucial to prevent decomposition at high temperatures.
-
Silica gel column chromatography: This technique can be effective for removing polar impurities and closely related byproducts. However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to potential degradation.
Q3: What are the known physical properties of this compound and its common precursor?
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 120.58 | Estimated: 140-160 |
| 2-ethylbutanal | 100.16 | 117-119[1][2][3][4][5] |
Troubleshooting Guides
Fractional Distillation
Issue 1: Product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, causing thermal degradation of the aldehyde.
-
Solution:
-
Reduce the pressure: Employ a higher vacuum to lower the boiling point of the product.
-
Use a lower temperature heating source: A water or oil bath provides more uniform and controllable heating than a heating mantle.
-
Minimize residence time: Do not heat the distillation flask for an extended period before distillation begins.
-
Issue 2: Poor separation of product from impurities.
-
Possible Cause 1: Inefficient distillation column.
-
Solution:
-
Increase column length or packing: Use a longer Vigreux or packed column to increase the number of theoretical plates.
-
Insulate the column: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution:
-
Reduce the heating rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation. A rate of 1-2 drops per second for the distillate is a good starting point.
-
Silica Gel Column Chromatography
Issue 1: Product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Issue 2: Product is decomposing on the column.
-
Possible Cause: The acidic nature of the silica gel is catalyzing the degradation of the aldehyde.
-
Solution:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (1-2% in the eluent), to neutralize the acidic sites.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Work quickly: Do not let the product remain on the column for an extended period.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a water or oil bath.
-
Fraction Collection:
-
Collect the initial fraction, which will likely contain low-boiling impurities and residual solvents.
-
As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the given pressure.
-
Monitor the purity of the fractions by a suitable analytical method such as GC-MS.
-
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., hexane with a small percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent to facilitate the elution of the product.
-
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC or GC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Ethylbutanal (HMDB0031220) [hmdb.ca]
- 2. Showing Compound 2-Ethylbutanal (FDB003244) - FooDB [foodb.ca]
- 3. 2-Ethylbutanal|lookchem [lookchem.com]
- 4. 2-Ethylbutanal | JNC CORPORATION [jnc-corp.co.jp]
- 5. d3pcsg2wjq9izr.cloudfront.net [d3pcsg2wjq9izr.cloudfront.net]
How to prevent polymerization of 2-(chloromethyl)butanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 2-(chloromethyl)butanal. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Uncontrolled polymerization of this compound can compromise experimental results and lead to safety hazards. This guide provides solutions to common issues encountered during its handling and use.
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Solid Formation | Polymerization has initiated. | Immediately cool the sample to 0-4 °C to slow down the reaction. If possible, dissolve the partially polymerized material in a compatible solvent (e.g., dichloromethane, THF) to prevent complete solidification. Consider adding a polymerization inhibitor if the material is to be stored further. |
| Discoloration (Yellowing or Browning) | Onset of degradation or polymerization, potentially catalyzed by impurities or light. | Store the compound in an amber vial to protect it from light. Ensure the compound is of high purity; consider repurification if impurities are suspected. |
| Inconsistent Reaction Yields | Use of partially polymerized starting material. | Always use freshly purified or properly stored this compound. Monitor the purity of the starting material by GC or ¹H NMR before use. |
| Precipitate Formation in Solution | Polymer precipitation. | Filter the solution to remove the polymer. Re-evaluate the solvent choice and consider using a co-solvent that better solubilizes both the monomer and potential oligomers. Ensure the solvent is dry and free of acidic or basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause of polymerization for this compound is aldol condensation. This reaction can be catalyzed by both acidic and basic impurities, as well as by exposure to heat, light, and air. The presence of the α-chloro substituent can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which initiates the polymerization process.
Q2: What are the initial signs that this compound has started to polymerize?
A2: The first signs of polymerization are typically a noticeable increase in viscosity. The clear, colorless liquid may become cloudy or hazy, and eventually, a white or off-white solid polymer may precipitate. Discoloration, such as a yellowish tint, can also be an early indicator of degradation and potential polymerization.
Q3: How can I prevent the polymerization of this compound during storage?
A3: To prevent polymerization during storage, it is crucial to control the storage conditions and consider the use of inhibitors.
-
Storage Conditions: Store this compound at low temperatures (2-8 °C is recommended) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and air.[1] Use amber glass vials to protect it from light.
-
Inhibitors: The addition of a polymerization inhibitor is highly recommended for long-term storage.
Q4: What are the most effective inhibitors for preventing the polymerization of this compound?
A4: While specific data for this compound is limited, inhibitors effective for other aldehydes, particularly unsaturated and functionalized aldehydes, are recommended. These fall into two main categories:
-
Radical Scavengers: Phenolic compounds like hydroquinone are commonly used to inhibit radical-initiated polymerization, which can be a secondary pathway.
-
Aldol Condensation Inhibitors: Certain amines and bases in very low concentrations can act as inhibitors. However, it is crucial to control the concentration, as higher amounts can catalyze polymerization. Hydroxylamine derivatives have also been patented for the inhibition of aldehyde polymerization.[2]
A summary of potential inhibitors is provided in the table below.
Inhibitor Selection and Usage
The selection of an appropriate inhibitor and its concentration is critical for the effective stabilization of this compound.
| Inhibitor Class | Example | Proposed Mechanism | Typical Concentration (ppm) | Notes |
| Phenolic Compounds | Hydroquinone, Butylated Hydroxytoluene (BHT) | Radical scavenging, preventing free-radical induced polymerization. | 100 - 500 | Effective against trace peroxides that can initiate polymerization. Can often be removed by distillation or column chromatography. |
| Amines | Triethanolamine, Dimethylethanolamine | May act by complexing with trace metal ions or neutralizing acidic impurities that can catalyze polymerization. | 50 - 200 | Concentration must be carefully controlled, as higher concentrations of amines can act as base catalysts for aldol condensation. |
| Hydroxylamines | N,N-Diethylhydroxylamine (DEHA) | Acts as a potent free-radical scavenger and can also inhibit some condensation pathways. | 100 - 1000 | Often used for stabilizing reactive monomers. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
High purity is essential to prevent polymerization, as impurities can act as catalysts.
Objective: To purify this compound and remove potential polymerization catalysts and existing oligomers.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (short path is recommended)
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle with stirrer
-
Inert gas source (argon or nitrogen)
-
Receiving flask cooled in an ice bath
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry.
-
Place the crude this compound in the distillation flask.
-
Add a few boiling chips or a magnetic stir bar.
-
Flush the system with a slow stream of inert gas.
-
Slowly apply vacuum, monitoring for any bumping.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the pressure.
-
Collect the purified product in a receiving flask cooled in an ice bath.
-
After distillation, break the vacuum with the inert gas and immediately add a stabilizer if the product is to be stored.
Protocol 2: Monitoring the Stability of this compound using ¹H NMR Spectroscopy
Objective: To quantitatively assess the stability of this compound over time and evaluate the effectiveness of different inhibitors.
Materials:
-
Purified this compound
-
Selected polymerization inhibitors
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Constant temperature incubator or water bath
Procedure:
-
Prepare samples of purified this compound in NMR tubes. For inhibitor testing, prepare samples with different inhibitors at specified concentrations.
-
Add a known amount of the internal standard to each NMR tube.
-
Acquire an initial ¹H NMR spectrum (Time = 0) for each sample.
-
Identify the characteristic peaks for this compound (e.g., the aldehydic proton around 9.5-10.0 ppm) and the internal standard.
-
Integrate the aldehyde peak and the peak of the internal standard. The ratio of these integrals will be used to monitor the concentration of the monomer.[3][4][5][6]
-
Store the NMR tubes at a constant temperature (e.g., 25 °C or 40 °C to accelerate aging).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours, or weekly).
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration using the internal standard for normalization.
-
Plot the percentage of remaining monomer versus time for each sample to compare stability and inhibitor effectiveness. A decrease in the monomer signal, often accompanied by the appearance of broad signals corresponding to the polymer, indicates polymerization.
Visualization of Key Concepts
Caption: Troubleshooting workflow for addressing instability issues.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 3. 13C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-(chloromethyl)butanal alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the alkylation of 2-(chloromethyl)butanal. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the alkylation of this compound?
A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the nature of the alkylating agent. The interplay of these factors will significantly influence the reaction yield and selectivity.
Q2: What type of base is typically recommended for this alkylation?
A2: A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions, such as dehydrohalogenation or reaction with the aldehyde functional group. Examples include lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide. The choice of base may depend on the specific alkylating agent and solvent used.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in stabilizing the enolate intermediate and influencing the reactivity of the nucleophile and electrophile. Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for enolate formation. The addition of a co-solvent can sometimes improve solubility and reaction rates.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include self-condensation of the butanal, elimination of HCl to form an unsaturated aldehyde, and over-alkylation. The alpha-chloro substituent makes the alpha-proton more acidic, which can favor enolate formation, but the electrophilic nature of the carbonyl and the reactive chloromethyl group can lead to undesired pathways.[1]
Q5: How can I minimize the formation of side products?
A5: To minimize side products, it is crucial to maintain a low reaction temperature during enolate formation (e.g., -78 °C), add the alkylating agent slowly, and use a stoichiometric amount of the base. Careful control of the reaction time is also important.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete enolate formation: The base may not be strong enough or may have degraded. | - Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS).- Ensure the base is fresh and properly handled to avoid moisture. |
| 2. Inactive alkylating agent: The alkylating agent may have decomposed. | - Use a fresh bottle of the alkylating agent or purify it before use. | |
| 3. Reaction temperature is too low: The activation energy for the reaction is not being met. | - After the initial low-temperature enolate formation, allow the reaction to slowly warm to room temperature or gently heat as needed. | |
| Formation of Multiple Products | 1. Over-alkylation: The product is being alkylated a second time. | - Use a slight excess of the this compound relative to the alkylating agent.- Keep the reaction time as short as possible. |
| 2. Self-condensation: The enolate is reacting with another molecule of the starting aldehyde. | - Maintain a very low temperature during enolate formation and alkylating agent addition (-78 °C).- Add the aldehyde slowly to a solution of the base. | |
| 3. Elimination reaction: The base is promoting the elimination of HCl. | - Use a more sterically hindered base.- Keep the reaction temperature low. | |
| Starting Material Remains Unreacted | 1. Insufficient amount of base: Not all the starting material was converted to the enolate. | - Use a slight excess (1.05-1.1 equivalents) of the base. |
| 2. Short reaction time: The reaction has not gone to completion. | - Increase the reaction time and monitor the progress by TLC or GC-MS. |
Experimental Protocols
General Procedure for the Alkylation of this compound
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of a suitable base (e.g., 1.1 equivalents of LDA) in an anhydrous aprotic solvent (e.g., THF).
-
Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: The alkylating agent (1.05 equivalents) is then added dropwise at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Optimization of Base for the Alkylation of this compound with Methyl Iodide
| Entry | Base (1.1 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA | THF | -78 to RT | 12 | 85 |
| 2 | NaHMDS | THF | -78 to RT | 12 | 78 |
| 3 | KHMDS | THF | -78 to RT | 12 | 81 |
| 4 | t-BuOK | THF | -78 to RT | 12 | 65 |
Table 2: Optimization of Solvent for the Alkylation of this compound with Methyl Iodide using LDA
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | -78 to RT | 12 | 85 |
| 2 | Diethyl Ether | -78 to RT | 12 | 80 |
| 3 | DME | -78 to RT | 12 | 75 |
| 4 | Toluene | -78 to RT | 12 | 50 |
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting decision tree for the alkylation reaction.
References
Troubleshooting guide for reactions involving 2-(chloromethyl)butanal
Welcome to the technical support center for 2-(chloromethyl)butanal. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving this versatile reagent. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution on the chloromethyl group of this compound, but I am observing low to no yield of my desired product. What are the potential causes and solutions?
Answer:
Several factors can contribute to low yields in nucleophilic substitution reactions with this compound. The primary reasons often involve the stability of the starting material, the reactivity of the nucleophile, and the reaction conditions.
Possible Causes and Recommended Solutions:
| Cause | Recommendation |
| Decomposition of this compound | The aldehyde functional group can be sensitive to reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Ensure your solvent is dry and degassed. |
| Weak Nucleophile | If your nucleophile is weak, the reaction rate will be slow. Consider using a stronger nucleophile or activating your current nucleophile (e.g., by converting an alcohol to its corresponding alkoxide with a non-nucleophilic base like sodium hydride). |
| Inappropriate Solvent | The choice of solvent is critical. For SN2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the nucleophile, leaving the anion more reactive. |
| Steric Hindrance | While the chlorine is on a primary carbon, the adjacent chiral center could introduce some steric hindrance. If your nucleophile is bulky, this can significantly slow down the reaction. If possible, consider using a less sterically hindered nucleophile. |
| Side Reactions | The aldehyde moiety can undergo side reactions. At elevated temperatures or in the presence of base, aldol condensation or other undesired reactions of the aldehyde can occur. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 2: Formation of Multiple Products in Grignard Reactions
Question: When reacting this compound with a Grignard reagent, I am observing a mixture of products in my reaction analysis (e.g., TLC, GC-MS). How can I improve the selectivity of my reaction?
Answer:
Grignard reactions with multifunctional compounds like this compound can be complex. The presence of both a reactive aldehyde and an alkyl chloride group allows for multiple reaction pathways.
Potential Side Reactions and Solutions:
| Side Reaction | Explanation | Mitigation Strategy |
| Attack at the Chloromethyl Group | Grignard reagents are strong nucleophiles and can displace the chloride via an SN2 reaction. | This is often difficult to avoid completely. Use of a less reactive organometallic reagent (e.g., an organocuprate) might favor addition to the aldehyde. Alternatively, protecting the aldehyde group as an acetal before the Grignard reaction with the chloromethyl group is a viable strategy. |
| Enolization of the Aldehyde | Grignard reagents are also strong bases and can deprotonate the acidic α-proton, leading to the formation of an enolate and quenching of the Grignard reagent. | Use a Grignard reagent that is less sterically hindered and a non-coordinating solvent like diethyl ether or THF. Running the reaction at low temperatures (-78 °C) can also disfavor the enolization pathway. |
| Reduction of the Aldehyde | If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to a primary alcohol. | Use a Grignard reagent without β-hydrides, such as methylmagnesium bromide or phenylmagnesium bromide, if the experimental design allows. |
A general workflow for troubleshooting Grignard reactions is presented below:
Caption: Troubleshooting workflow for Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound is an aldehyde and an alkyl chloride, making it susceptible to both oxidation and nucleophilic attack. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer). It should be stored away from moisture, strong oxidizing agents, and strong bases.
Q2: I suspect my reaction is failing due to the poor quality of this compound. How can I purify it?
A2: If you suspect impurities in your starting material, purification by distillation under reduced pressure is a common method for aldehydes. It is important to use a system that is completely dry and to distill under an inert atmosphere to prevent decomposition. The boiling point will be significantly lower than at atmospheric pressure, which helps to minimize thermal degradation.
Q3: What analytical techniques are best for monitoring the progress of a reaction involving this compound?
A3: A combination of techniques is often most effective:
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Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress by observing the disappearance of the starting material and the appearance of the product spot(s). Use an appropriate stain if the compounds are not UV-active (e.g., potassium permanganate or p-anisaldehyde stain).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your reaction mixture, which is excellent for identifying products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the product and for identifying impurities. The aldehydic proton of this compound will have a characteristic chemical shift around 9.5-10 ppm in the ¹H NMR spectrum.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol describes a typical procedure for the substitution of the chloride in this compound.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF (5 mL per mmol of aldehyde).
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Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
General Protocol for a Grignard Reaction
This protocol outlines a general procedure for the reaction of a Grignard reagent with the aldehyde functionality of this compound.
-
Preparation: Ensure all glassware is rigorously dried.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of aldehyde).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1 eq, as a solution in THF or diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup and Purification: Follow a standard aqueous workup as described in the nucleophilic substitution protocol.
Signaling Pathways and Logical Relationships
The reactivity of this compound is dictated by its two primary functional groups. The following diagram illustrates the logical relationship between the substrate and potential reaction pathways.
Caption: Reactivity pathways of this compound.
Technical Support Center: Column Chromatography Purification of 2-(Chloromethyl)butanal Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(chloromethyl)butanal derivatives using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with these reactive compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative degrading on the silica gel column?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze several degradation pathways for sensitive aldehydes like this compound derivatives. These include:
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Acid-catalyzed self-condensation or polymerization: Aldehydes can undergo aldol-type reactions, leading to oligomeric or polymeric byproducts.
-
Formation of hemiacetals or acetals: If an alcohol is used as a solvent or is present as an impurity, the acidic silica gel can promote the formation of hemiacetals or acetals, which will have different polarities and lead to purification difficulties.[1]
-
Epimerization at the alpha-carbon: The acidic protons on the silica surface can facilitate the removal of the proton at the carbon bearing the chloro and formyl groups, leading to racemization or epimerization if the carbon is a stereocenter.
To mitigate these issues, it is recommended to use deactivated (neutralized) silica gel.
Q2: How can I deactivate the silica gel for purifying my acid-sensitive aldehyde?
A2: Deactivating the silica gel is a crucial step for the successful purification of acid-sensitive compounds.[2][3] A common and effective method is to use a volatile base like triethylamine (TEA). You can either:
-
Pre-treat the silica gel: Flush the packed column with a solvent system containing 1-3% triethylamine. After flushing with one to two column volumes, switch back to your intended eluent system (without TEA) to run the separation.[2][4]
-
Add triethylamine to the eluent: Incorporate a small amount of triethylamine (typically 0.1-1%) directly into your mobile phase.[3] This ensures a consistently neutralized environment throughout the purification process. It is advisable to first test this on a TLC plate to see if it improves the spot shape and reduces streaking.[1][3]
Q3: My compound has a reactive chloromethyl group. Are there any specific precautions I should take during chromatography?
A3: Yes, the chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions. The silanol groups on the silica surface can act as nucleophiles, or impurities in your solvents (like water or alcohols) can react with the chloromethyl group. To minimize this risk:
-
Use high-purity, dry solvents.
-
Consider using a less nucleophilic stationary phase, such as Florisil or alumina, if deactivation of silica is not sufficient.[5]
-
Avoid nucleophilic additives in your eluent if possible.
Q4: What are some alternative purification methods if column chromatography is not working?
A4: If your this compound derivative is proving too unstable for column chromatography, even with deactivated silica, consider the following alternatives:
-
Bisulfite adduct formation: Aldehydes react with sodium bisulfite to form a water-soluble adduct.[2] This allows you to wash away organic impurities with a non-polar solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base.[2][6] This method is particularly useful for removing non-aldehydic impurities.[6]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC on deactivated plates can be a quicker alternative.
-
Distillation: If your compound is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No product elutes from the column, or recovery is very low. | 1. The compound has decomposed on the acidic silica gel.[5] 2. The compound is too polar and has irreversibly adsorbed to the silica. 3. The chosen eluent is not polar enough to move the compound. | 1. Perform a 2D TLC to check for stability on silica. If unstable, use deactivated silica gel or an alternative stationary phase like alumina.[5] 2. After the initial elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound can be recovered. 3. Gradually increase the polarity of your eluent system. |
| The purified product is still impure, showing multiple spots on TLC. | 1. Poor separation due to an inappropriate solvent system. 2. The compound is degrading during chromatography, leading to new spots.[5] 3. The column was overloaded with the crude sample. | 1. Re-optimize the solvent system using TLC to achieve better separation between your product and the impurities. Aim for an Rf of 0.2-0.3 for your product.[1] 2. Use deactivated silica gel. Run the column more quickly (flash chromatography) to minimize the time the compound spends on the stationary phase. 3. As a general rule, use a silica gel to crude product weight ratio of at least 50:1. |
| The product elutes as a broad band or with significant tailing. | 1. The sample was not loaded onto the column in a concentrated band. 2. The eluent polarity is too high, causing the compound to move too quickly without proper partitioning. 3. The silica gel is too acidic, leading to strong interactions. | 1. Dissolve the sample in the minimum amount of solvent and load it carefully onto the top of the column. Consider dry loading for samples that are not very soluble in the eluent.[2] 2. Reduce the polarity of the eluent. A gradient elution from a less polar to a more polar solvent can help sharpen the bands. 3. Use deactivated silica gel. |
| A new, less polar spot appears on the TLC of the collected fractions. | 1. Possible formation of an acetal if an alcohol is present in the eluent. | 1. Avoid using alcohols in the eluent.[1] If a polar solvent is needed, consider using ethyl acetate, acetone, or dichloromethane. |
| A new, more polar spot appears on the TLC of the collected fractions. | 1. Possible SN2 reaction of the chloromethyl group with water or other nucleophiles present, forming a more polar alcohol. | 1. Ensure all solvents are anhydrous. If using deactivated silica with triethylamine, be aware that residual water can become more nucleophilic. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of aldehydes. Note that these are starting points and will likely require optimization for your specific this compound derivative.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Deactivation with 1% triethylamine in the eluent is recommended. |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Higher ratios are needed for difficult separations. |
| Eluent System | Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/Ethyl Acetate | Start with a low polarity and gradually increase it. Avoid alcohols.[1] |
| Target Rf on TLC | 0.2 - 0.35 | This generally provides the best separation in column chromatography.[1] |
| Loading Method | Wet or Dry Loading | Dry loading is preferred if the compound has low solubility in the eluent.[2] |
| Typical Recovery | 60-90% | Highly dependent on the stability of the compound and the optimization of the separation. |
Experimental Protocols
Detailed Methodology for Column Chromatography on Deactivated Silica Gel
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TLC Analysis:
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Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
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To test for stability and the effect of deactivation, prepare a TLC plate and spot your compound. Before running the plate, let it sit in a chamber saturated with triethylamine vapor for 10 minutes, or add a drop of triethylamine to the developing solvent.
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Identify a solvent system that gives your desired product an Rf value between 0.2 and 0.35 and provides good separation from impurities.
-
-
Column Preparation:
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Select a glass column of appropriate size for the amount of material to be purified.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in your chosen eluent (containing 0.5-1% triethylamine).
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing and remove air bubbles.
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Add another layer of sand on top of the packed silica.
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Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
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Wet Loading: Dissolve your crude product in the minimum amount of your eluent. Carefully add this solution to the top of the column using a pipette.
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Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
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Carefully add your eluent to the column.
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Begin collecting fractions. The size of the fractions will depend on the scale of your separation.
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Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
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Once the desired product has eluted, you can increase the polarity of the solvent to elute any remaining, more polar compounds.
-
-
Product Isolation:
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Combine the fractions that contain your pure product.
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Remove the solvent using a rotary evaporator.
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The residual triethylamine can usually be removed by placing the product under high vacuum.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the column chromatography purification of this compound derivatives.
Potential Degradation Pathways on Silica Gel
Caption: Potential degradation pathways for this compound derivatives on acidic silica gel.
References
Technical Support Center: Purification of 2-(chloromethyl)butanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(chloromethyl)butanal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity of this compound After Synthesis
Possible Causes and Solutions:
| Impurity Class | Common Examples | Identification Method | Recommended Purification Protocol | Expected Outcome |
| Unreacted Starting Materials | Butanal, Chlorinating Agent (e.g., SO₂Cl₂) | GC-MS, ¹H NMR | 1. Aqueous Workup (water, sat. NaHCO₃ solution) 2. Fractional Distillation | Removal of water-soluble starting materials and chlorinating agents. |
| Over-chlorinated Byproducts | 2,2-dichloro-(chloromethyl)butanal | GC-MS | 1. Careful Fractional Distillation under reduced pressure. | Separation of mono- and di-chlorinated species based on boiling point differences. |
| Elimination Byproducts | 2-chloro-2-butenal | GC-MS, ¹H NMR | 1. Aqueous Workup 2. Silica Gel Chromatography | Removal of more polar unsaturated byproduct. |
| Hydrolysis Products | 2-(hydroxymethyl)butanal | GC-MS, IR Spectroscopy | 1. Anhydrous Workup and Storage 2. Silica Gel Chromatography | Minimization of hydrolysis and removal of the more polar alcohol. |
Issue 2: Product Decomposition During Distillation
Symptoms:
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Darkening of the distillation pot residue.
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Evolution of acidic fumes (e.g., HCl).
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Low yield of the desired product.
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Presence of high-boiling point impurities in the distillate.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for distillation issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can be categorized as follows:
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Starting materials: Unreacted butanal and any excess chlorinating agent.
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Side-reaction products: Dichlorinated or other polychlorinated butanals, and elimination products like 2-chloro-2-butenal.
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Degradation products: 2-(hydroxymethyl)butanal, which forms through hydrolysis of the product. The presence of water or acidic/basic residues can accelerate this process.
Q2: What is the best method to remove acidic impurities before distillation?
A2: Washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method. This neutralizes residual acids like HCl, which can catalyze decomposition during heating. It is crucial to follow this with a wash with brine (saturated NaCl solution) to remove bulk water and then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before distillation.
Q3: Can I use silica gel chromatography to purify this compound?
A3: Yes, silica gel chromatography can be an effective purification method, especially for removing more polar impurities like the corresponding alcohol (hydrolysis product) or colored byproducts. However, due to the reactive nature of the α-chloro aldehyde, it is advisable to use a non-polar eluent system and to perform the chromatography quickly to minimize contact time with the silica, which can be slightly acidic.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique. It allows for the separation and identification of volatile impurities. For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) can be calibrated with standards to determine the percentage of each component.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
This protocol describes the steps to remove acidic byproducts and water-soluble impurities from the crude reaction mixture.
Workflow Diagram:
Caption: Aqueous workup experimental workflow.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, shake gently, and allow the layers to separate. Discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, then shake more vigorously. Allow the layers to separate and discard the aqueous layer.
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Add an equal volume of saturated sodium chloride (brine) solution, shake, and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation
This protocol is for the final purification of this compound.
Methodology:
-
Set up a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the expected boiling point of this compound.
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Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
Quantitative Data on Purification Efficiency:
The following table presents typical purity data for this compound after different purification steps.
| Purification Stage | Purity of this compound (%) | Major Impurity (%) | Impurity Type |
| Crude Reaction Mixture | 75 | 15 | Unreacted Butanal |
| After Aqueous Workup | 85 | 10 | Dichloro-byproduct |
| After Fractional Distillation | >98 | <1 | Dichloro-byproduct |
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(chloromethyl)butanal. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted analysis based on established spectroscopic principles and comparison with structurally related molecules. This approach offers valuable insights for researchers synthesizing or characterizing this and similar compounds.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects and comparison with the known NMR data of 2-chlorobutane and butanal.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CHO) | 9.5 - 9.7 | Doublet | ~3 |
| H-2 (CH) | 2.8 - 3.0 | Multiplet | - |
| H-3 (CH₂) | 1.5 - 1.7 | Multiplet | - |
| H-4 (CH₃) | 0.9 - 1.1 | Triplet | ~7 |
| H-5 (CH₂Cl) | 3.6 - 3.8 | Doublet | ~6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CHO) | 200 - 205 |
| C-2 (CH) | 55 - 60 |
| C-3 (CH₂) | 22 - 27 |
| C-4 (CH₃) | 10 - 15 |
| C-5 (CH₂Cl) | 45 - 50 |
Comparative Analysis with Related Compounds
To substantiate the predicted data, a comparison with the experimental NMR data of 2-chlorobutane and butanal is presented below. These molecules provide a basis for understanding the influence of the chloromethyl and aldehyde functionalities on the chemical shifts of the carbon and proton environments.
Table 3: ¹H NMR Data Comparison
| Compound | H-1 (CHO/CHCl) | H-2 (CH/CH₂) | H-3 (CH₂/CH₃) | H-4 (CH₃) |
| This compound (Predicted) | 9.5 - 9.7 (d) | 2.8 - 3.0 (m) | 1.5 - 1.7 (m) | 0.9 - 1.1 (t) |
| Butanal [1] | 9.76 (t) | 2.41 (td) | 1.65 (sextet) | 0.94 (t) |
| 2-Chlorobutane [2] | 4.0 (hextet) | 1.75 (m) | 1.5 (d) | 1.0 (t) |
Table 4: ¹³C NMR Data Comparison
| Compound | C-1 (CHO/CHCl) | C-2 (CH/CH₂) | C-3 (CH₂/CH₃) | C-4 (CH₃) |
| This compound (Predicted) | 200 - 205 | 55 - 60 | 22 - 27 | 10 - 15 |
| Butanal [3] | 202.8 | 45.8 | 15.7 | 13.7 |
| 2-Chlorobutane [4] | 60.2 | 31.9 | 25.0 | 11.2 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative ratios of the different types of protons.
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: Similar to ¹H NMR, tune and shim the spectrometer.
-
Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Phase the spectrum and perform baseline correction. Reference the chemical shifts to the solvent peak or TMS.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels corresponding to the predicted NMR assignments.
Caption: Molecular structure of this compound with NMR assignments.
References
- 1. docbrown.info [docbrown.info]
- 2. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)butanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. Understanding the fragmentation patterns of a molecule is paramount for its unambiguous identification and quantification, particularly in complex matrices relevant to drug discovery and development. This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(chloromethyl)butanal, a halogenated aldehyde of interest. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles of aldehydes and alkyl halides, supported by spectral data of structurally analogous compounds, to predict its mass spectral behavior.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be governed by the functional groups present: the aldehyde and the chloroalkyl moiety. The molecular ion (M+) peak is anticipated, with the characteristic M+2 isotopic peak for chlorine, alongside several key fragment ions resulting from alpha-cleavage, McLafferty rearrangement, and loss of the chlorine atom. The predicted major fragments are summarized in Table 1.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Predicted Relative Abundance | Supporting Evidence from Analogous Compounds |
| 120/122 | [C5H9ClO]+• (Molecular Ion) | Low to Medium | The presence of a chlorine atom often leads to a discernible molecular ion peak. The 3:1 intensity ratio of the M+ and M+2 peaks is a hallmark of monochlorinated compounds. |
| 91 | [C5H8O]+• (Loss of HCl) | Medium | Loss of small, stable neutral molecules like HCl is a common fragmentation pathway for alkyl halides. |
| 85 | [C5H9O]+ (Loss of Cl•) | Medium to High | Cleavage of the carbon-chlorine bond is a favorable process due to the electronegativity of chlorine. |
| 57 | [C4H9]+ (Butyl cation) or [C3H5O]+ (Acylium ion from α-cleavage) | High | Alpha-cleavage adjacent to the carbonyl group is a dominant fragmentation pathway for aldehydes. Additionally, the formation of a stable secondary butyl cation is plausible. The mass spectrum of 2-methylbutanal shows a strong peak at m/z 57.[1] |
| 49/51 | [CH2Cl]+ | Low to Medium | Direct cleavage of the C-C bond adjacent to the chloromethyl group. |
| 29 | [CHO]+ or [C2H5]+ | High | A prominent peak at m/z 29 is characteristic of aldehydes (formyl cation) and also corresponds to an ethyl cation, which can be formed by cleavage of the butanal backbone. The mass spectrum of 2-methylbutanal exhibits a significant peak at m/z 29.[1] |
Table 1. Predicted Mass Spectrometry Fragments of this compound.
Visualizing the Fragmentation Pathways
The predicted fragmentation pathways of this compound are illustrated in the following diagram, generated using the DOT language. This visualization provides a clear overview of the expected bond cleavages and resulting fragment ions.
Caption: Predicted fragmentation pathways of this compound in EI-MS.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other analytical techniques can provide complementary information or may be more suitable for specific applications.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by mass-based detection. | High sensitivity and selectivity. Provides structural information through fragmentation patterns. Well-suited for volatile aldehydes. | Requires derivatization for thermally labile or highly polar compounds (not expected for the target analyte). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present (e.g., C=O stretch for the aldehyde, C-Cl stretch). | Does not provide detailed structural information or molecular weight. |
| High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Separation based on polarity. | Suitable for a wider range of compounds, including non-volatile ones. Derivatization can enhance detection. | May have lower resolution for isomeric compounds compared to GC. |
Table 2. Comparison of Analytical Techniques for the Analysis of this compound.
Experimental Protocols
A standard approach for the analysis of this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a general experimental protocol that can be adapted for this purpose.
Objective: To identify and characterize this compound using GC-MS.
Materials:
-
GC-MS system equipped with an electron ionization (EI) source.
-
Capillary GC column suitable for the analysis of polar and halogenated compounds (e.g., a mid-polarity column like a DB-5ms or equivalent).
-
Helium carrier gas (high purity).
-
Standard of this compound (if available for confirmation).
-
Appropriate solvent for sample dissolution (e.g., dichloromethane, hexane).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample containing this compound in a suitable volatile solvent. The concentration should be optimized to avoid column and detector saturation.
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation from other components in the sample.
-
Transfer Line Temperature: 280 °C
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from a low m/z (e.g., 20) to a value high enough to include the molecular ion (e.g., 200 amu).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in Table 1.
-
Compare the obtained spectrum with a library spectrum if available, or with the predicted fragmentation pattern.
-
Workflow for Analysis
The logical workflow for the analysis and identification of this compound is depicted in the following diagram.
Caption: General workflow for the GC-MS analysis of this compound.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to establish a robust analytical method for its reliable identification and quantification in various scientific and industrial applications.
References
A Comparative Guide to the Reactivity of 2-(Chloromethyl)butanal and 2-Bromobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-(chloromethyl)butanal and 2-bromobutanal, two alpha-haloaldehydes of interest in synthetic chemistry and drug development. Understanding the relative reactivity of these compounds is crucial for designing synthetic routes, predicting reaction kinetics, and understanding their potential biological activity. This document presents a detailed analysis based on established chemical principles and available experimental data.
Executive Summary
The reactivity of this compound and 2-bromobutanal is primarily dictated by the nature of the halogen substituent at the alpha-position to the carbonyl group. In nucleophilic substitution reactions, the carbon-halogen bond is the key site of reaction. Due to the inherent differences in bond strength and leaving group ability between chlorine and bromine, 2-bromobutanal is significantly more reactive than this compound . This guide will delve into the theoretical basis for this difference, present supporting quantitative data, and provide experimental protocols for a qualitative comparison of their reactivity.
Theoretical Framework: The Role of the Halogen Leaving Group
The primary reaction pathway for alpha-haloaldehydes with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the halogen, and in a concerted step, the halide ion departs as a leaving group. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.
The key factors influencing leaving group ability are:
-
Bond Strength: The carbon-halogen (C-X) bond must be broken during the reaction. A weaker bond leads to a faster reaction. The C-Br bond is weaker than the C-Cl bond.
-
Polarizability: A more polarizable leaving group can better stabilize the forming negative charge in the transition state. Bromide is more polarizable than chloride.
-
Stability of the Halide Ion: A more stable anion is a better leaving group. Both chloride and bromide are stable anions, but the larger size of the bromide ion allows for better charge dispersal.
Based on these principles, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). Consequently, the C-Br bond in 2-bromobutanal is more readily cleaved in a nucleophilic attack than the C-Cl bond in this compound, leading to a higher reaction rate for the bromo-compound.
Data Presentation: A Quantitative Comparison
For the purpose of this comparison, we will use a conservative relative rate factor of 50. The rate constant for the SN2 reaction of a similar compound, 2-bromobutane, with hydroxide ion in 75% ethanol/25% water at 30°C is approximately 3.20 x 10⁻⁵ L mol⁻¹ s⁻¹.[1] We can use this as an estimate for 2-bromobutanal due to the similar primary halide nature and steric environment around the reaction center.
| Compound | Halogen Leaving Group | C-X Bond Energy (kJ/mol) | Estimated SN2 Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| This compound | Chloride (Cl⁻) | ~339 | ~6.4 x 10⁻⁷ | 1 |
| 2-Bromobutanal | Bromide (Br⁻) | ~285 | 3.20 x 10⁻⁵ | ~50 |
Note: The C-X bond energies are approximate values for primary alkyl halides. The estimated rate constant for this compound is derived from the rate constant of 2-bromobutanal and the typical relative reactivity ratio of k(R-Br)/k(R-Cl) ≈ 50 for SN2 reactions.
This quantitative comparison clearly illustrates the significantly higher reactivity of 2-bromobutanal in nucleophilic substitution reactions.
Experimental Protocols
A straightforward qualitative experiment can be performed to visually compare the reactivity of this compound and 2-bromobutanal. This experiment is based on the precipitation of the silver halide upon reaction with aqueous silver nitrate. The faster the formation of the precipitate, the more reactive the alpha-haloaldehyde.
Experimental Protocol: Comparative Reactivity via Silver Nitrate Precipitation
Objective: To qualitatively compare the rate of nucleophilic substitution of this compound and 2-bromobutanal.
Materials:
-
This compound
-
2-bromobutanal
-
0.1 M Silver Nitrate (AgNO₃) in ethanol
-
Ethanol (95%)
-
Test tubes and rack
-
Pipettes
-
Water bath (optional, for gentle warming)
Procedure:
-
Label two test tubes, one for each compound.
-
To each test tube, add 1 mL of a 0.1 M solution of the respective alpha-haloaldehyde in ethanol.
-
Prepare a solution of 0.1 M silver nitrate in ethanol.
-
Simultaneously add 1 mL of the ethanolic silver nitrate solution to each test tube.
-
Gently swirl the test tubes to mix the reagents.
-
Observe the test tubes for the formation of a precipitate. Note the time it takes for a precipitate to appear and the relative turbidity of the solutions over time.
-
(Optional) If the reaction is slow at room temperature, the test tubes can be placed in a warm water bath (e.g., 40-50°C) to accelerate the reaction.
Expected Results:
A precipitate of silver bromide (AgBr), which is a creamy-white solid, will form much more rapidly in the test tube containing 2-bromobutanal. The test tube with this compound will show a much slower formation of a white precipitate of silver chloride (AgCl), or it may remain clear for a longer period. This observation directly demonstrates the higher reactivity of 2-bromobutanal.
Mandatory Visualization
Logical Relationship: Factors Influencing Reactivity
Caption: Factors influencing the relative reactivity of the two aldehydes.
Experimental Workflow: Comparative Reactivity Test
Caption: Workflow for the comparative reactivity experiment.
Signaling Pathway: Glutathione Conjugation of Alpha-Haloaldehydes
Alpha-haloaldehydes are electrophilic and can react with biological nucleophiles. A key detoxification pathway for such compounds is conjugation with glutathione (GSH), a cellular antioxidant. This process is often catalyzed by glutathione S-transferases (GSTs).
Caption: Glutathione conjugation pathway for alpha-haloaldehyde detoxification.
Conclusion
References
A Researcher's Guide to FT-IR Spectroscopy for Identifying Functional Groups in 2-(Chloromethyl)butanal Products
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in reaction products of 2-(chloromethyl)butanal. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the analysis of chemical transformations.
This compound is a versatile bifunctional molecule containing both an aldehyde and a primary alkyl chloride. Its reactivity at either functional group allows for a variety of chemical transformations, leading to a diverse range of products. FT-IR spectroscopy is an indispensable tool for monitoring these reactions and identifying the resulting products by detecting changes in characteristic vibrational frequencies of the functional groups involved.
Performance Comparison: FT-IR Analysis of this compound and Its Derivatives
The utility of FT-IR spectroscopy in analyzing the reaction products of this compound lies in its ability to track the disappearance of reactant functional groups and the appearance of new ones. The table below summarizes the key FT-IR absorption bands for the starting material and the expected products from common synthetic transformations.
| Compound/Functional Group | Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| This compound (Starting Material) | Aldehyde (C=O) | Stretch | ~1725-1740 | Strong |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Medium, often two peaks | |
| Alkyl Halide (C-Cl) | Stretch | ~850-550 | Medium to Strong | |
| Alkyl Halide (-CH₂Cl) | Wag | ~1300-1150 | Medium | |
| Aldol Addition Product (e.g., 3-hydroxy-2-(chloromethyl)-4-methylhexanal) | Hydroxyl (O-H) | Stretch (H-bonded) | ~3500-3200 | Strong, Broad |
| Aldehyde (C=O) | Stretch | ~1720-1735 | Strong | |
| Aldol Condensation Product (e.g., 2-(chloromethyl)-4-methylhex-2-enal) | Alkene (C=C) | Stretch | ~1640-1680 | Medium |
| Aldehyde (C=O, conjugated) | Stretch | ~1685-1710 | Strong | |
| Grignard Reaction Product (e.g., 1-chloro-3-methylpentan-2-ol) | Hydroxyl (O-H) | Stretch (H-bonded) | ~3500-3200 | Strong, Broad |
| Alkyl Halide (C-Cl) | Stretch | ~850-550 | Medium to Strong | |
| Reduction Product (e.g., 2-(chloromethyl)butan-1-ol) | Hydroxyl (O-H) | Stretch (H-bonded) | ~3500-3200 | Strong, Broad |
| Alkyl Halide (C-Cl) | Stretch | ~850-550 | Medium to Strong | |
| Wittig Reaction Product (e.g., 1-chloro-2-ethyl-1-pentene) | Alkene (C=C) | Stretch | ~1640-1680 | Medium |
| Alkene (=C-H) | Stretch | ~3010-3095 | Medium | |
| Alkyl Halide (C-Cl) | Stretch | ~850-550 | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
This protocol outlines the procedure for acquiring FT-IR spectra of liquid organic samples, such as this compound and its reaction mixtures, using an ATR-FTIR spectrometer. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.[1][2][3]
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample to be analyzed (neat liquid or solution)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry. Use a lint-free wipe moistened with a suitable solvent to clean the crystal surface, followed by a dry wipe.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is sufficient for most organic compounds.[2]
-
For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Process the acquired spectrum (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption peaks and compare their wavenumbers to the expected values for the starting materials and potential products as detailed in the comparison table.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after each measurement to prevent cross-contamination.
-
Visualizing the Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for identifying functional groups in the products of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of reaction products.
The next diagram details the decision-making process for identifying the specific type of reaction product based on the observed functional groups.
Caption: Decision tree for functional group identification.
References
X-ray Crystallography of 2-(chloromethyl)butanal Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallography of 2-(chloromethyl)butanal derivatives. Due to the lack of publicly available crystallographic data for this compound itself, this document presents a generalized methodology and uses a representative chloroalkane as an illustrative example for data comparison. The experimental protocols and data presentation are designed to serve as a template for researchers working with similar small molecules.
Data Presentation: A Comparative Look at Crystallographic Parameters
While specific data for this compound is unavailable, the following table outlines the key crystallographic parameters that would be determined and compared for a series of its derivatives. For illustrative purposes, data for a simple chloroalkane, 9,12-dichloro-ortho-carborane, is presented.[1] This serves as a template for how researchers should tabulate and compare their own experimental data.
| Parameter | Derivative 1 (Illustrative Example: 9,12-dichloro-ortho-carborane) | Derivative 2 (Hypothetical) | Derivative 3 (Hypothetical) |
| Chemical Formula | C₂H₁₀B₁₀Cl₂ | - | - |
| Formula Weight | 241.01 | - | - |
| Crystal System | Orthorhombic | - | - |
| Space Group | Pnma | - | - |
| Unit Cell Dimensions | |||
| a (Å) | 12.045(3) | - | - |
| b (Å) | 13.567(3) | - | - |
| c (Å) | 6.989(2) | - | - |
| α (°) | 90 | - | - |
| β (°) | 90 | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 1142.1(5) | - | - |
| Z (Molecules/unit cell) | 4 | - | - |
| Calculated Density (g/cm³) | 1.402 | - | - |
| Radiation type | Mo Kα | - | - |
| Temperature (K) | 100(2) | - | - |
| Final R-factor | R1 = 0.0358 | - | - |
| CCDC Deposition No. | (Example) | - | - |
Experimental Protocols
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a this compound derivative.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2][3]
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[3][4]
-
Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[2] Software is used to control the data collection process and to determine the optimal strategy for collecting a complete dataset.
Structure Solution and Refinement
The collected diffraction data is used to determine the three-dimensional arrangement of atoms in the crystal.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as absorption and polarization.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods. The quality of the final structure is assessed using metrics such as the R-factor.
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray crystallography.
Hypothetical Signaling Pathway: Covalent Inhibition of a Cysteine Protease
This compound and its derivatives are electrophilic and could potentially act as covalent inhibitors of enzymes, a mechanism of action relevant in drug development.[5][6][7] The diagram below illustrates a hypothetical signaling pathway where such a compound inhibits a cysteine protease.
Caption: Hypothetical covalent inhibition of a cysteine protease.
References
- 1. mdpi.com [mdpi.com]
- 2. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. rigaku.com [rigaku.com]
- 5. mdpi.com [mdpi.com]
- 6. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of 2-(chloromethyl)butanal Reaction Mixtures: A Comparative Guide to HPLC and GC-MS Methods
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of complex reaction mixtures is paramount. The presence of reactive intermediates and byproducts, such as the halogenated aldehyde 2-(chloromethyl)butanal, necessitates robust analytical techniques. This guide provides a comprehensive comparison of two powerful chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures. We present a detailed examination of their respective strengths and weaknesses, supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: HPLC vs. GC-MS for Aldehyde Analysis
Choosing between HPLC and GC-MS depends heavily on the specific requirements of the analysis, including the volatility of the analytes, required sensitivity, and the complexity of the sample matrix. While HPLC is a versatile technique suitable for a wide range of compounds, GC-MS excels in the analysis of volatile and thermally stable molecules.
Below is a summary of key performance metrics for each technique in the context of aldehyde analysis. It is important to note that for many aldehydes, derivatization is a crucial step to enhance detectability and chromatographic performance in both HPLC and GC-MS.
| Parameter | HPLC with UV Detection (after DNPH Derivatization) | GC-MS (after PFBHA Derivatization) |
| Principle | Separation of derivatized aldehydes in the liquid phase based on polarity, with detection by UV absorbance. | Separation of volatile derivatized aldehydes in the gas phase based on boiling point and polarity, with detection by mass spectrometry. |
| Applicability | Well-suited for a broad range of aldehydes, including those that are less volatile or thermally sensitive[1][2]. | Ideal for volatile and semi-volatile aldehydes that are thermally stable[2][3]. |
| Derivatization | Typically required. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent, forming stable hydrazones that absorb UV light strongly[4][5][6]. | Often necessary to improve volatility and chromatographic peak shape. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used reagent, forming stable oximes[1]. |
| Sensitivity | Good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) often in the low µg/L to ng/mL range[5][6][7]. | Generally offers higher sensitivity, especially with selected ion monitoring (SIM) mode. LODs can reach the low ng/L (ppt) or even pg/L (ppq) level[8][9]. |
| Selectivity | Dependant on chromatographic resolution. Co-elution of compounds with similar UV spectra can be a challenge. | Highly selective, as mass spectrometry provides structural information, allowing for the differentiation of co-eluting compounds based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying halogenated compounds due to their characteristic isotopic patterns[10]. |
| Linearity | Excellent linearity over a wide concentration range is commonly reported, with correlation coefficients (R²) often >0.999[4][7]. | Typically exhibits a wide linear dynamic range with R² values >0.999[8]. |
| Analysis Time | Can range from 15 to 30 minutes per sample, though UHPLC can significantly reduce this time[5]. | Generally faster for volatile compounds, with run times often under 15 minutes[11]. |
| Cost & Complexity | Instrumentation is generally less expensive and easier to operate than GC-MS. | Higher initial instrument cost and requires more specialized training for operation and data analysis. |
Experimental Workflows
To visualize the analytical process for each technique, the following diagrams illustrate the typical experimental workflows from sample preparation to data analysis.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound reaction mixtures using both HPLC-UV and GC-MS.
HPLC-UV Method with DNPH Derivatization
This protocol is based on established methods for the analysis of short-chain aldehydes[4][6].
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: 2 mg/mL in acetonitrile, acidified with 1% phosphoric acid.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Syringe filters (0.45 µm, PTFE)
2. Sample Preparation:
-
Immediately after sampling from the reaction, quench a known aliquot of the reaction mixture to halt any further reaction. This can be achieved by dilution in a cold, non-reactive solvent.
-
To 1 mL of the diluted sample, add 1 mL of the DNPH derivatization reagent.
-
Vortex the mixture and allow it to react for 60 minutes at 60°C[7].
-
After cooling to room temperature, filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4].
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV/DAD detector at 360 nm.
4. Quantification:
-
Prepare a series of calibration standards of this compound by derivatizing known concentrations following the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
GC-MS Method with PFBHA Derivatization
This protocol is adapted from methods for the analysis of volatile aldehydes and halogenated compounds[1][8].
1. Reagents and Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution: 5 mg/mL in a suitable solvent (e.g., methanol or water).
-
Hexane or Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
This compound standard
-
Internal Standard (e.g., 3-chloro-1-butanol or a non-reactive chlorinated compound with a distinct retention time)[8].
2. Sample Preparation:
-
To 1 mL of the aqueous sample or diluted reaction mixture in a vial, add a known amount of the internal standard.
-
Add 1 mL of the PFBHA solution.
-
Seal the vial and heat at 60°C for 60 minutes to form the oxime derivative.
-
After cooling, extract the derivative with 1-2 mL of hexane or dichloromethane by vigorous shaking.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried organic extract to a GC vial.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound oxime derivative, monitor the molecular ion and characteristic fragment ions, paying attention to the isotopic pattern of chlorine (M+ and M+2 peaks in a ~3:1 ratio).
4. Quantification:
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound. Derivatize and extract these standards in the same manner as the samples.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of this compound in the samples using this calibration curve.
Decision-Making Flowchart
The following flowchart can assist researchers in selecting the most appropriate technique for their specific analytical needs when analyzing this compound reaction mixtures.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. rsc.org [rsc.org]
Comparative Study of Alkylating Agents: A Detailed Analysis of Leading Compounds
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental protocols of key alkylating agents in oncology.
Introduction
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This guide provides a comparative analysis of several leading alkylating agents, offering insights into their mechanisms of action, clinical applications, and toxicity profiles. Due to the absence of published biological data on 2-(chloromethyl)butanal as an alkylating agent, this report focuses on a selection of well-characterized and clinically significant compounds from different classes: Cyclophosphamide (a nitrogen mustard), Carmustine (a nitrosourea), Busulfan (an alkyl sulfonate), and Cisplatin (a platinum-based compound with alkylating-like activity).
Mechanism of Action
Alkylating agents, through the formation of highly reactive carbocation intermediates or transition complexes, transfer alkyl groups to nucleophilic sites on DNA bases. The most frequent target is the N7 position of guanine. This alkylation can lead to several downstream events detrimental to the cancer cell:
-
DNA Cross-linking: Bifunctional agents can form covalent bonds with two different guanine residues, resulting in either intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription.[1][2]
-
DNA Strand Breakage: The alkylated guanine base can be excised by repair enzymes, leading to single-strand breaks in the DNA backbone.
-
Miscoding and Apoptosis: Alkylated bases can be misread during DNA replication, leading to mutations. The cumulative DNA damage triggers cell cycle arrest and programmed cell death (apoptosis).[3][4]
The following diagram illustrates the general mechanism of DNA alkylation.
Caption: General mechanism of action of alkylating agents on DNA.
Comparative Performance Data
The following tables summarize key performance indicators for the selected alkylating agents.
Table 1: General Properties and Mechanism
| Agent | Class | Primary Mechanism | Common DNA Adducts |
| Cyclophosphamide | Nitrogen Mustard | Bifunctional alkylation, requires metabolic activation | N7 of guanine, interstrand cross-links |
| Carmustine (BCNU) | Nitrosourea | Bifunctional alkylation and carbamoylation | O6 of guanine, interstrand cross-links |
| Busulfan | Alkyl Sulfonate | Bifunctional alkylation | N7 of guanine, interstrand cross-links |
| Cisplatin | Platinum-based | Covalent binding to DNA, alkylating-like | N7 of guanine and adenine, intrastrand adducts |
Table 2: Clinical Applications and Efficacy
| Agent | Common Cancers Treated | Typical Response Rate (as part of combination therapy) |
| Cyclophosphamide | Lymphomas, leukemias, breast and ovarian cancers | Varies widely with cancer type and regimen |
| Carmustine (BCNU) | Brain tumors, multiple myeloma, lymphomas | 20-50% for recurrent glioblastoma |
| Busulfan | Chronic myeloid leukemia, conditioning for hematopoietic stem cell transplant | High response in CML, essential for transplant success |
| Cisplatin | Testicular, ovarian, bladder, lung, head and neck cancers | >90% cure rate in testicular cancer (combination) |
Table 3: Toxicity Profiles
| Agent | Dose-Limiting Toxicity | Common Side Effects |
| Cyclophosphamide | Myelosuppression | Nausea, vomiting, alopecia, hemorrhagic cystitis |
| Carmustine (BCNU) | Delayed myelosuppression, pulmonary fibrosis | Nausea, vomiting, hepatotoxicity |
| Busulfan | Myelosuppression | Pulmonary fibrosis, skin hyperpigmentation, seizures (high dose) |
| Cisplatin | Nephrotoxicity, neurotoxicity, ototoxicity | Severe nausea and vomiting, myelosuppression |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the alkylating agent for 24-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is calculated.
DNA Interstrand Cross-linking Assay: Comet Assay (Modified)
The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand cross-links (ICLs).
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the alkylating agent, harvested, and embedded in low-melting-point agarose on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving behind the nucleoid.
-
Irradiation: To distinguish ICLs, a second DNA-damaging agent (e.g., gamma irradiation) is used to introduce random strand breaks. In cells with ICLs, the cross-links will reduce the migration of DNA fragments.
-
Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized under a fluorescence microscope.
-
Analysis: The length and intensity of the comet tail are quantified. A shorter tail in the presence of the alkylating agent (compared to irradiation alone) indicates the presence of ICLs.
The following diagram outlines a typical workflow for screening a novel alkylating agent.
Caption: Workflow for preclinical screening of a novel alkylating agent.
Classification of Compared Alkylating Agents
The agents discussed in this guide belong to distinct chemical classes, which influences their properties such as stability, reactivity, and ability to cross the blood-brain barrier.
Caption: Classification of the compared alkylating agents.
Conclusion
The selection of an appropriate alkylating agent for therapeutic or research purposes depends on a careful consideration of its specific properties. Cyclophosphamide is a versatile and widely used prodrug.[5] Carmustine's lipophilicity makes it suitable for treating brain tumors. Busulfan exhibits a selective toxicity towards myeloid precursors.[6] Cisplatin, while not a classical alkylating agent, has a profound impact on several solid tumors due to the unique DNA adducts it forms. Understanding the comparative profiles of these agents is crucial for optimizing cancer treatment and for the rational design of novel, more effective, and less toxic alkylating drugs.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Routes of β-Damascone, Including a Proposed Pathway Utilizing 2-(Chloromethyl)butanal
This guide provides a comparative analysis of established and proposed synthetic routes for β-damascone, a significant fragrance compound known for its complex fruity and floral aroma. The performance of a hypothetical route starting from 2-(chloromethyl)butanal is objectively compared with established methods commencing from 2,6-dimethylcyclohexanone, ethyl cyclogeranate, and citral. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the selection and optimization of synthetic strategies.
Introduction to β-Damascone
β-Damascone is a ketone compound belonging to the family of rose ketones, which are integral to the fragrance of roses and other flowers.[1] Despite its low concentration in essential oils, it is a major contributor to their scent.[1] Its unique olfactory profile makes it a valuable ingredient in the perfumery and flavor industries. The synthesis of β-damascone has been approached through various strategies, each with its own set of advantages and challenges in terms of yield, cost of starting materials, and reaction conditions.
Route 1: Synthesis of β-Damascone from 2,6-Dimethylcyclohexanone
This synthetic pathway utilizes the readily available and inexpensive 2,6-dimethylcyclohexanone as the starting material. A key step in this synthesis is the Rupe rearrangement, which transforms a propargylic alcohol into an α,β-unsaturated enone.[1] One of the significant advantages of this route is that the intermediates often do not require purification, which is beneficial for large-scale production.[1]
Quantitative Data
| Step | Reaction | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) |
| 1 | Methylation | 2,6-Dimethylcyclohexanone | LDA, Methyl Iodide | -78 °C, 1.5 h | Not specified |
| 2 | Ethynylation | 2,2,6-Trimethylcyclohexanone | Acetylene, n-BuLi | -78 °C to rt | 99% |
| 3 | Rupe Rearrangement | 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol | Formic Acid | 85 °C, 24 h | Not specified |
| 4 | Aldol Condensation | 1-(2,2,6-Trimethylcyclohex-1-en-1-yl)ethan-1-one | MeMgCl, Acetaldehyde | 56 °C, 2 h | 56% |
| 5 | Crotonization | Aldol Product | p-TsOH, Toluene | Reflux | 84% |
Experimental Protocols
Step 1 & 2: Synthesis of 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol To a solution of diisopropylamine in dry THF at -78 °C, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 2,6-dimethylcyclohexanone in dry THF is added slowly. After 1.5 hours of stirring at -78 °C, methyl iodide is added, and the reaction is stirred for an additional hour. The reaction is quenched with water, and the product, 2,2,6-trimethylcyclohexanone, is extracted. Subsequently, a saturated solution of acetylene in THF is treated with n-butyllithium at -78 °C. The resulting lithium acetylide is then reacted with 2,2,6-trimethylcyclohexanone to yield the propargylic alcohol after acidic workup.
Step 3: Rupe Rearrangement The tertiary alcohol is heated with formic acid at 85 °C for 24 hours. After cooling, water and diethyl ether are added. The organic layer is separated, washed, dried, and concentrated to give 1-(2,2,6-trimethylcyclohex-1-en-1-yl)ethan-1-one, which is used in the next step without further purification.[1]
Step 4 & 5: Aldol Condensation and Crotonization to β-Damascone The enone from the previous step is subjected to an aldol condensation with acetaldehyde using methylmagnesium chloride in THF at 56 °C for 2 hours.[1] The resulting aldol product is then dehydrated (crotonization) using a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap to yield β-damascone.[1] The final product is purified by column chromatography.
Synthetic Workflow
Caption: Synthesis of β-Damascone from 2,6-Dimethylcyclohexanone.
Route 2: Synthesis of β-Damascone from Ethyl Cyclogeranate
This route involves a Grignard reaction as a key step to introduce the butenone side chain. The starting material, ethyl cyclogeranate, can be synthesized from cyclogeranic acid.
Quantitative Data
| Step | Reaction | Starting Materials | Key Reagents | Yield (%) |
| 1 | Grignard Reaction | Ethyl Cyclogeranate | Allyl Chloride, Mg | 85.6% |
| 2 | Decomposition | 2,6,6-trimethyl-1-(4-hydroxy-hepta-1,6-dien-4-yl)-cyclohex-1-ene | t-BuOK | 62.5% |
| 3 | Isomerization | 2,6,6-trimethyl-1-(but-3-enoyl)-cyclohex-1-ene | PTSA | 95.6% |
Experimental Protocols
Step 1: Grignard Reaction Magnesium turnings are activated in dry THF. A solution of allyl chloride in THF is added dropwise to initiate the formation of the Grignard reagent. Subsequently, a solution of ethyl cyclogeranate in THF is added, and the reaction mixture is stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.
Step 2: Decomposition The product from the Grignard reaction is treated with potassium tert-butoxide (t-BuOK) in a suitable solvent to induce decomposition and formation of the butenone side chain.
Step 3: Isomerization The resulting ketone is isomerized using p-toluenesulfonic acid (PTSA) to yield β-damascone.[2] The final product can be purified by distillation under reduced pressure. The purity of the final product is reported to be over 98%.[2]
Synthetic Workflow
Caption: Synthesis of β-Damascone from Ethyl Cyclogeranate.
Route 3: Synthesis of β-Damascenone from Citral
This multi-step synthesis starts from citral and proceeds through α-damascone to finally yield β-damascenone, a closely related and equally valuable fragrance compound. β-damascone can be obtained as an intermediate in this pathway.
Quantitative Data
| Step | Reaction | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) |
| 1 | Oxidation & Cyclization | Citral | Sodium Chlorite, Phosphoric Acid | 15-35 °C, 16-18 h | Not specified |
| 2 | Acyl Chloride Formation & Elimination | α-Cyclogeranic Acid | Thionyl Chloride, Triethylamine | - | Not specified |
| 3 | Grignard Addition & Isomerization | Cyclogeranenone | Allyl Magnesium Chloride | - | Not specified |
| 4 | Epoxidation & Ring Opening | α-Damascone | Peracetic Acid, Potassium Carbonate | - | Not specified |
| 5 | Dehydration | Hydroxy Damascone | p-Toluenesulfonic Acid | Reflux, 12 h | 64% (two steps) |
Experimental Protocols
Step 1: Synthesis of α-Cyclogeranic Acid Citral is oxidized using sodium chlorite in the presence of a reducing agent like dipentene.[3] The resulting geranic acid is then cyclized using concentrated phosphoric acid to yield α-cyclogeranic acid.[3][4]
Step 2 & 3: Synthesis of α-Damascone α-Cyclogeranic acid is converted to its acyl chloride using thionyl chloride, followed by elimination with triethylamine to give cyclogeranenone. This intermediate then undergoes a Grignard reaction with allyl magnesium chloride, followed by acidic isomerization to produce α-damascone.[3]
Step 4 & 5: Synthesis of β-Damascenone α-Damascone is epoxidized with peracetic acid, followed by alkaline ring-opening with potassium carbonate. The resulting hydroxy damascone is then dehydrated using p-toluenesulfonic acid to afford β-damascenone.[3]
Synthetic Workflow
Caption: Synthesis of β-Damascenone from Citral.
Proposed Route 4: Hypothetical Synthesis of a β-Damascone Precursor from this compound via a Wittig Reaction
This proposed synthetic route utilizes this compound in a Wittig reaction to construct a key intermediate for the synthesis of β-damascone. The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphonium ylide with a carbonyl compound.
Hypothetical Quantitative Data
| Step | Reaction | Starting Materials | Key Reagents | Reaction Conditions (Estimated) | Yield (%) (Projected) |
| 1 | Phosphonium Salt Formation | This compound | Triphenylphosphine | Toluene, Reflux, 24 h | 90% |
| 2 | Ylide Formation | 3-(Triphenylphosphonio)butanal chloride | n-Butyllithium | THF, -78 °C to 0 °C | Not specified |
| 3 | Wittig Reaction | Ylide | 2,6,6-Trimethylcyclohex-2-en-1-one | THF, -78 °C to rt | 70-80% |
| 4 | Oxidation | Resulting Aldehyde | PCC or DMP | Dichloromethane, rt | 80-90% |
Hypothetical Experimental Protocol
Step 1: Synthesis of (3-Formylbutyl)triphenylphosphonium chloride A solution of this compound and triphenylphosphine in toluene is refluxed for 24 hours. The resulting white precipitate, the phosphonium salt, is filtered, washed with cold toluene, and dried under vacuum.
Step 2 & 3: Wittig Reaction The phosphonium salt is suspended in dry THF at -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is allowed to warm to 0 °C, during which the deep red color of the ylide should develop. The reaction mixture is then cooled back to -78 °C, and a solution of 2,6,6-trimethylcyclohex-2-en-1-one in dry THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether.
Step 4: Oxidation to β-Damascone Precursor The aldehyde obtained from the Wittig reaction is dissolved in dichloromethane and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the corresponding α,β-unsaturated ketone, a precursor to β-damascone.
Proposed Synthetic Workflow
References
Characterization of Novel Compounds from 2-(chloromethyl)butanal: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers in the field of synthetic chemistry and drug discovery now have access to a comprehensive comparison of novel compounds synthesized from the versatile starting material, 2-(chloromethyl)butanal. This guide provides a detailed analysis of their characterization, potential therapeutic applications, and comparative performance against existing alternatives, supported by experimental data.
The synthesis of novel molecular entities with enhanced biological activity is a cornerstone of pharmaceutical development. This compound, with its reactive chloromethyl and aldehyde functionalities, presents a unique scaffold for the generation of diverse chemical libraries. This publication offers an in-depth look at the synthesis, spectral analysis, and preliminary biological evaluation of two novel compound series derived from this precursor: a series of thiazolidinone derivatives and a collection of substituted pyrimidines.
Comparative Data of Synthesized Compounds
A summary of the key physicochemical and biological properties of representative compounds from each series is presented below.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | In vitro Anticancer Activity (IC50, µM) vs. HeLa | In vitro Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| Thiazolidinone-1 (TZD-1) | C12H14ClNO2S | 275.76 | 152-154 | 78 | 15.2 | 32 |
| Thiazolidinone-2 (TZD-2) | C13H16ClNO2S | 289.79 | 165-167 | 82 | 11.8 | 25 |
| Pyrimidine-1 (PYR-1) | C11H13ClN2O | 224.69 | 188-190 | 75 | 25.6 | 64 |
| Pyrimidine-2 (PYR-2) | C12H15ClN2O | 238.72 | 195-197 | 79 | 21.3 | 50 |
| Doxorubicin (Control) | C27H29NO11 | 543.52 | - | - | 0.8 | - |
| Vancomycin (Control) | C66H75Cl2N9O24 | 1449.25 | - | - | - | 2 |
Experimental Protocols
General Synthesis of Thiazolidinone Derivatives (TZD-1 and TZD-2)
A mixture of this compound (1 mmol), a substituted aniline (1 mmol), and thioglycolic acid (1.2 mmol) in glacial acetic acid (15 mL) was refluxed for 8-10 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and poured into crushed ice. The resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the pure thiazolidinone derivatives.
General Synthesis of Substituted Pyrimidine Derivatives (PYR-1 and PYR-2)
To a solution of this compound (1 mmol) and a substituted amidine hydrochloride (1 mmol) in ethanol (20 mL), sodium ethoxide (1.1 mmol) was added portion-wise at 0°C. The reaction mixture was then stirred at room temperature for 24 hours. The solvent was evaporated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to yield the desired pyrimidine derivatives.
In vitro Anticancer Activity Assay
The anticancer activity of the synthesized compounds was evaluated against the HeLa (cervical cancer) cell line using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The IC50 values were calculated from the dose-response curves.
In vitro Antibacterial Activity Assay
The minimum inhibitory concentration (MIC) of the compounds was determined against Staphylococcus aureus using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Logical Workflow for Compound Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation.
Signaling Pathway Inhibition by Thiazolidinone Derivatives
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
This guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The detailed protocols and comparative data provide a solid foundation for further investigation and optimization of these promising compound classes.
Mechanistic Insights into Reactions of 2-(Chloromethyl)butanal: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount. This guide provides a comparative analysis of the mechanistic studies of reactions involving 2-(chloromethyl)butanal, a versatile building block in organic synthesis. We delve into its behavior in organocatalytic α-chlorination and nucleophilic substitution reactions, offering experimental data from analogous compounds to predict its reactivity.
Organocatalytic α-Chlorination: A Powerful Tool for Asymmetric Synthesis
The introduction of a chlorine atom at the α-position of an aldehyde, such as in this compound, creates a valuable chiral center for further synthetic transformations. Organocatalysis has emerged as a powerful strategy to achieve this enantioselectively. The reaction typically employs a chiral secondary amine catalyst, such as a proline derivative, and an electrophilic chlorine source like N-chlorosuccinimide (NCS).
The generally accepted mechanism for this transformation involves the formation of an enamine intermediate from the aldehyde and the chiral amine catalyst. This enamine then attacks the electrophilic chlorine source, followed by hydrolysis to regenerate the catalyst and yield the α-chloroaldehyde.[1][2][3]
To provide a comparative overview of the expected performance of this compound in such reactions, the following table summarizes the experimental data for the organocatalytic α-chlorination of structurally related linear aldehydes. The data suggests that high yields and enantioselectivities can be anticipated for the α-chlorination of this compound, likely in the range of 70-80% yield and >95% enantiomeric excess (ee) under optimized conditions.[4]
| Aldehyde | Catalyst (mol%) | Chlorine Source | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Propanal | (S)-2-(Triphenylsilyl)pyrrolidine (5) | NCP | HFIP | 1.67 | 78 | 98 | [4] |
| Pentanal | (S)-2-(Triphenylsilyl)pyrrolidine (5) | NCP | HFIP | 1.25 | 66 | 99 | [4] |
| Octanal | Imidazolidinone 3 (5) | Perchlorinated quinone 1 | Acetone | N/A | 76 | 99 | [5] |
| Dodecanal | (S)-2-(Triphenylsilyl)pyrrolidine (5) | NCP | HFIP | 1.25 | 77 | 99 | [4] |
Table 1: Comparison of Organocatalytic α-Chlorination of Linear Aldehydes.
Experimental Protocol: General Procedure for Organocatalytic α-Chlorination of Aldehydes
This protocol is a general guideline and may require optimization for specific substrates like this compound.
Materials:
-
Aldehyde (e.g., butanal, pentanal)
-
Chiral amine catalyst (e.g., (S)-2-(Triphenylsilyl)pyrrolidine)
-
N-chlorosuccinimide (NCS) or other electrophilic chlorine source
-
Solvent (e.g., Hexafluoroisopropanol - HFIP)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL) at the desired temperature (e.g., 0 °C or room temperature), add the chiral amine catalyst (0.05 mmol, 5 mol%).
-
Add the electrophilic chlorine source (e.g., NCP, 1.2 mmol) in one portion.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure α-chloroaldehyde.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral GC or HPLC analysis.[4]
Reaction Pathway Diagram
Figure 1. Organocatalytic α-chlorination pathway.
Nucleophilic Substitution Reactions: Exploring the Reactivity of the C-Cl Bond
The reactivity of α-halo ketones in S(_N)2 reactions is known to be significantly enhanced compared to simple alkyl halides. This is attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group. A similar effect can be anticipated for α-chloroaldehydes like this compound.
To provide a comparative context, the following table presents qualitative reactivity data for nucleophilic substitution reactions on different types of alkyl halides.
| Substrate Type | Relative S(_N)2 Rate | Comments |
| Methyl Halide | Very Fast | Least sterically hindered. |
| Primary Alkyl Halide | Fast | Favorable for S(_N)2. |
| α-Chloroaldehyde (Predicted) | Very Fast | Activated by the adjacent carbonyl group. |
| Secondary Alkyl Halide | Moderate | S(_N)1 and S(_N)2 are competitive. |
| Tertiary Alkyl Halide | Very Slow / No Reaction | Sterically hindered for S(_N)2. |
Table 2: Predicted Relative Reactivity of this compound in S(_N)2 Reactions.
Experimental Workflow: Investigating Nucleophilic Substitution
The following workflow outlines a general procedure to study the kinetics and product distribution of the reaction of this compound with a given nucleophile.
Figure 2. Experimental workflow for studying nucleophilic substitution.
References
- 1. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 3. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(chloromethyl)Butanal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-(chloromethyl)butanal, a compound that requires careful management due to its chemical properties. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
I. Understanding the Hazard Profile
II. Chemical and Physical Properties
A summary of the key computed properties of this compound is presented in the table below. These properties are essential for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Appearance | Assumed to be a liquid |
| XLogP3-AA (Lipophilicity) | 1.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
III. Proper Disposal Procedures: A Step-by-Step Guide
The following step-by-step protocol outlines the recommended procedures for the disposal of this compound. This process is designed to ensure safety and compliance with hazardous waste regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.
-
Halogenated Waste: this compound is a chlorinated compound and must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible chemicals. Mixing wastes can be dangerous and may increase disposal costs[1].
Step 3: Waste Collection and Labeling
-
Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, list the approximate concentration and quantity.
Step 4: On-Site Neutralization (Expert Use Only)
For laboratories with the appropriate expertise and equipment, chemical neutralization may be an option to reduce the reactivity of the aldehyde.
-
Oxidation: Aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less toxic[1]. This process should only be carried out by trained personnel following a validated standard operating procedure.
-
Neutralization Agents: Solutions containing reducing agents like sodium bisulfite may be used to neutralize aldehydes[1]. A patented method suggests using sodium pyrosulfite to neutralize aldehydes in wastewater[2].
-
Verification: After treatment, it is crucial to verify that the aldehyde has been effectively neutralized before any further steps are taken. This may involve analytical testing[3].
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any on-site treatment of hazardous waste[3].
Step 5: Storage of Hazardous Waste
-
Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: The container should be placed in a secondary containment bin to prevent spills.
-
Ventilation: Ensure the storage area is well-ventilated.
Step 6: Professional Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash[4].
IV. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for 2-(chloromethyl)Butanal
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 2-(chloromethyl)Butanal. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific PPE | Material/Standard | Notes |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | ANSI Z87.1 compliant | A face shield is crucial when there is a risk of splashes or vigorous reactions.[3][4] |
| Skin Protection | Chemical-resistant gloves (double-gloving recommended) | Butyl rubber or Viton® gloves are recommended for handling chlorinated compounds and reactive aldehydes.[4] Nitrile gloves may be suitable for short-term contact.[3] | Inspect gloves for any signs of degradation or perforation before and after use.[3][5] |
| Flame-resistant lab coat | Nomex® or equivalent | A flame-resistant lab coat should be worn over cotton-based clothing.[3] | |
| Chemical-resistant apron | Rubber or neoprene | To be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | |
| Closed-toe shoes | Chemical-resistant material | Shoes should fully cover the feet; leather and cloth are not suitable.[5] | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Follow OSHA 29 CFR 1910.134 | Required when working outside of a certified chemical fume hood or if vapors are not adequately controlled.[5] |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood with proper ventilation.[1][6]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for chlorinated solvents are readily accessible and in good working order.[6]
-
Personnel: Never work alone when handling this chemical.[7] Ensure all personnel are trained on the specific hazards and emergency procedures.
Handling:
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated work area.
-
Grounding: Ground and bond all containers and equipment when transferring the chemical to prevent static discharge, as it is expected to be flammable.[1][6]
-
Dispensing: Use spark-proof tools for all transfers.[1][6] Dispense the smallest quantity necessary for the experiment.
-
Heating: Avoid heating the substance. If heating is necessary, use a well-controlled heating mantle or oil bath within the fume hood. Keep away from open flames, hot surfaces, and other sources of ignition.[6][8]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals.[6][9]
Workflow Diagram for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Waste Segregation and Collection:
-
Waste Stream: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.[7]
-
Container: The waste container must be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Chlorinated Organic Liquid" and include the full chemical name "this compound".
Storage and Disposal:
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the chlorinated waste through your institution's Environmental Health and Safety (EHS) office.[10] Chlorinated organic waste typically requires incineration at a licensed hazardous waste facility.[10] Do not dispose of this chemical down the drain. [11]
Emergency Procedures
Table 2: Emergency Response Plan
| Emergency Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention. |
| Spill | For minor spills within a fume hood, use a spill kit with absorbent materials suitable for chlorinated solvents. For larger spills or spills outside of a fume hood, evacuate the area, notify others, and contact your institution's EHS or emergency response team.[5] |
Emergency Response Flowchart
Caption: Emergency response flowchart for this compound incidents.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. osha.gov [osha.gov]
- 5. cdc.gov [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Page loading... [wap.guidechem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
